molecular formula C11H13FN2O2 B7984469 1-(2-Fluoro-6-nitrophenyl)piperidine

1-(2-Fluoro-6-nitrophenyl)piperidine

Cat. No.: B7984469
M. Wt: 224.23 g/mol
InChI Key: VDMQJNKMOQZUJQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQJNKMOQZUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Fluoro-6-nitrophenyl)piperidine CAS 1233952-03-8 properties

[1]

Executive Summary

1-(2-Fluoro-6-nitrophenyl)piperidine (CAS 1233952-03-8) is a specialized fluorinated heterocyclic intermediate used primarily in the synthesis of high-value pharmaceutical pharmacophores.[1][2][3] Characterized by a sterically congested 1,2,3-trisubstituted benzene core, this compound serves as a critical building block for atropisomer-stable kinase inhibitors , GPCR ligands , and tricyclic psychotropic agents .[4] Its synthesis relies on regioselective nucleophilic aromatic substitution (SNAr), exploiting the differential activation of fluorine substituents by an ortho-nitro group.[4]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]

PropertySpecification
CAS Registry Number 1233952-03-8
IUPAC Name This compound
Molecular Formula C₁₁H₁₃FN₂O₂
Molecular Weight 224.23 g/mol
Appearance Yellow to Orange Crystalline Solid or Viscous Oil (Polymorph dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.8 (Lipophilic)
Key Structural Feature Steric "Sandwich": Piperidine ring flanked by F and NO₂

Synthetic Pathway & Mechanistic Insight[4][12]

The synthesis of this compound is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) .[4] The choice of starting material, 2,3-difluoronitrobenzene , is critical.[4] Unlike 2,6-difluoronitrobenzene (which would yield the 2-nitro-3-fluoro isomer), the 2,3-difluoro precursor directs nucleophilic attack specifically to the C2 position.[4]

Reaction Mechanism

The nitro group at C3 exerts a strong electron-withdrawing effect (mesomeric and inductive), activating the ortho-fluorine at C2.[4] The fluorine at C1 is meta to the nitro group and is significantly less electrophilic.[4] Consequently, piperidine attacks C2 exclusively, displacing the fluorine atom.[4]

SynthesisSM2,3-Difluoronitrobenzene(CAS 66684-58-0)ComplexMeisenheimer Complex(Transition State)SM->Complex+ Piperidine(S_NAr Attack at C2)ReagentPiperidine(Nucleophile)Reagent->ComplexProductThis compound(Target)Complex->ProductAromatization(-F⁻)ByproductHF (Neutralized by Base)Complex->Byproduct

Figure 1: Regioselective synthesis via SNAr mechanism. The C2-Fluorine is selectively displaced due to ortho-activation by the nitro group.

Experimental Protocol

Reagents:

  • 2,3-Difluoronitrobenzene (1.0 eq)[4]

  • Piperidine (1.2 eq)[4]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)[4]

  • Solvent: Acetonitrile (MeCN) or DMF[4]

Procedure:

  • Preparation: Dissolve 2,3-difluoronitrobenzene (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂).

  • Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of piperidine (12 mmol) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[4] The spot for the starting material (Rf ~0.[4]6) should disappear, replaced by a lower Rf yellow spot.[4]

  • Workup: Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Analysis & Quality Control

Validating the structure requires confirming the regiochemistry (2-F vs 3-F isomer).[4]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for a triplet of doublets or multiplet pattern characteristic of the 1,2,3-substitution.[4] The proton para to the nitro group will appear most deshielded.[4]

    • Aliphatic Region: The piperidine protons will appear as two distinct multiplets (α-CH₂ ~3.0-3.2 ppm, β/γ-CH₂ ~1.5-1.7 ppm).[4] Note: Due to the steric bulk of the ortho-nitro and ortho-fluoro groups, the piperidine ring may exhibit restricted rotation, potentially broadening the α-proton signals at low temperatures.[4]

  • ¹⁹F NMR:

    • A single fluorine signal is expected.[4] The chemical shift will differ significantly from the starting material (-110 to -130 ppm range typically).[4]

Applications in Drug Discovery[2][4][13]

The This compound scaffold is a high-value intermediate for generating "privileged" medicinal chemistry cores.

Scaffold Diversification

The primary utility lies in reducing the nitro group to an aniline.[4] The resulting 2-amino-6-fluorophenyl-piperidine is a versatile precursor for bicyclic heterocycles.

ApplicationsTargetThis compoundAnilineIntermediate:2-Amino-6-fluorophenyl-piperidineTarget->AnilineReduction(H₂/Pd-C or Fe/NH₄Cl)BenzimidazoleFluorinated Benzimidazoles(Kinase Inhibitors)Aniline->Benzimidazole+ Carbonyl Source(CDI or Phosgene)QuinoxalineQuinoxalines(GPCR Ligands)Aniline->Quinoxaline+ Glyoxal/Oxalyl Chloride

Figure 2: Downstream synthetic utility.[4] The reduced aniline serves as a gateway to fused heterocyclic systems.[4]

Pharmacological Relevance[4][12][13]
  • Kinase Inhibition: The steric clash between the piperidine and the ortho-substituents forces the piperidine ring out of the phenyl plane.[4] This "twisted" conformation mimics the 3D geometry required to bind into the ATP-binding pocket of certain kinases (e.g., MEK, PI3K) with high selectivity.[4]

  • GPCR Ligands: Piperidine-linked aromatics are classic pharmacophores for dopamine (D2/D4) and serotonin (5-HT) receptors.[4] The fluorine atom improves metabolic stability by blocking oxidative metabolism at the phenyl ring.[4]

Safety & Handling

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

    • Precursor Toxicity: 2,3-Difluoronitrobenzene is a skin permeator and methemoglobinemia agent.[4] Piperidine is toxic and corrosive.[4]

  • Precautions: Handle in a fume hood wearing nitrile gloves and safety goggles.[4] Avoid contact with metallic needles if residual acid is present (potential for shock-sensitive salts, though low risk for this specific derivative).[4]

References

  • ChemicalBook. (2024).[4] 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis and analogs. Retrieved from [4]

  • National Institutes of Health (NIH). (2024).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [4]

  • Accela ChemBio. (2024).[4] Product Catalog: this compound (CAS 1233952-03-8).[1][2][3] Retrieved from [4]

  • PubChem. (2024).[4] 1,3-Difluoro-2-nitrobenzene (Precursor Data). Retrieved from [4]

Chemical structure of 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 1-(2-Fluoro-6-nitrophenyl)piperidine , a specialized trisubstituted aromatic building block used in medicinal chemistry.[1]

CAS Registry Number: 1233952-03-8 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


H

FN

O

Molecular Weight: 224.23 g/mol [2]

Executive Summary

This compound represents a critical class of "vicinal-substituted" nitrogen heterocycles .[1][3] Its structure is defined by a benzene core densely functionalized at the 1, 2, and 6 positions.[3] This specific substitution pattern creates a sterically congested "sandwich" motif , where the bulky piperidine ring is flanked by an electron-withdrawing nitro group and a small, electronegative fluorine atom.[3]

For drug development professionals, this molecule serves two primary roles:

  • Privileged Scaffold: A precursor for synthesizing tricyclic CNS-active agents (e.g., benzodiazepine analogs) via reduction and cyclization.[3]

  • SnAr Electrophile: The remaining fluorine atom is activated by the ortho-nitro group, enabling sequential nucleophilic aromatic substitution (S

    
    Ar) to generate highly functionalized 1,2,3-trisubstituted benzenes.[3]
    

Chemical Structure & Conformational Analysis[3]

The "Steric Gear" Effect

The defining feature of this molecule is the steric clash between the piperidine ring and the ortho-substituents (NO


 and F).[3]
  • Orthogonal Conformation: Unlike 1-phenylpiperidine, where the nitrogen lone pair conjugates with the aromatic

    
    -system (planar geometry), the 2,6-disubstitution forces the piperidine ring to twist out of the benzene plane.[3] The N-C
    
    
    
    bond rotates to approximately 60–90° to minimize repulsion between the piperidine
    
    
    -hydrogens and the nitro/fluoro groups.[3]
  • Electronic Decoupling: This twist effectively decouples the nitrogen lone pair from the aromatic ring, making the piperidine nitrogen more basic (sp

    
    -like) compared to planar anilines, while preventing the nitrogen from donating electron density into the ring to deactivate the nitro group.[3]
    
Electronic Topography[1][3]
  • Nitro Group (C6): Strongly electron-withdrawing (induction and resonance).[1][3] It activates the ring for nucleophilic attack, specifically at the C2 position (where the Fluorine is located).[3]

  • Fluorine Atom (C2): Highly electronegative.[3] It creates a strong dipole and serves as a potential leaving group for further functionalization.[3]

Synthetic Pathway: Regioselective S Ar[3]

The most robust synthesis utilizes 2,6-difluoronitrobenzene as the electrophile.[3] Due to the symmetry of the starting material, the first substitution is regioselective by definition, yielding the target compound exclusively.[3]

Reaction Mechanism

The reaction proceeds via a Meisenheimer Complex intermediate.[3][4]

  • Nucleophilic Attack: The piperidine nitrogen attacks C2 (or C6) of the 2,6-difluoronitrobenzene.[3]

  • Stabilization: The negative charge is delocalized onto the nitro group (ortho-stabilization).[3]

  • Elimination: Re-aromatization occurs with the expulsion of a fluoride ion.[3]

Experimental Protocol

Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), Piperidine (1.1 equiv), K


CO

(1.5 equiv).[3] Solvent: Acetonitrile (MeCN) or DMF.[3] Conditions: 60°C, 2–4 hours.

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoronitrobenzene (10 mmol) and anhydrous MeCN (20 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (15 mmol) in a single portion.
  • Nucleophile Addition: Add piperidine (11 mmol) dropwise over 10 minutes to control exotherm.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][3] The starting material (Rf ~0.[3]6) should convert to the product (Rf ~0.4, yellow spot).[3]

  • Workup: Cool to room temperature. Filter off inorganic salts.[3] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Recrystallize from Ethanol/Hexane to yield yellow crystals.[3]
Visualization of Synthesis

Synthesis SM 2,6-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex SM->Complex + Piperidine + K2CO3, 60°C Pip Piperidine (Nucleophile) Pip->Complex Product 1-(2-Fluoro-6-nitrophenyl) piperidine Complex->Product - F- ion (Aromatization)

Figure 1: S


Ar pathway involving symmetry-breaking substitution of 2,6-difluoronitrobenzene.

Spectroscopic Characterization

Researchers should validate the structure using the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
NucleusShift (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
MultiplicityAssignmentStructural Insight

F NMR
-115 to -120 ppmMultipletAr-F Distinctive shift for F ortho to amino/nitro groups.[3]
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

H NMR
7.60 - 7.70Doublet (d)Ar-H5 Deshielded by ortho-NO

group.
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

H NMR
7.30 - 7.40MultipletAr-H4 Meta to both EWGs.

H NMR
7.10 - 7.20MultipletAr-H3 Adjacent to Fluorine (coupling

~8-10 Hz).

H NMR
3.00 - 3.20Broad mPip-H2/6 Broadened due to restricted rotation (steric hindrance).[3]
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.[3]

  • Molecular Ion: [M+H]

    
     = 225.2 Da.[3]
    
  • Fragmentation: Loss of NOngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (M-46) and loss of F are common.[3] A characteristic fragment at m/z ~84 corresponds to the piperidine ring cation.[3]
    

Applications in Drug Discovery[5][6][7][8]

This molecule acts as a "divergent intermediate."[3][5] The presence of the nitro group and the remaining fluorine allows for orthogonal functionalization.[3]

Pathway A: Reduction & Cyclization (Indole/Benzimidazole Synthesis)

Reduction of the nitro group (using Fe/NHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Cl or H

/Pd-C) yields 2-amino-3-fluoro-1-(piperidin-1-yl)benzene .
  • Utility: The resulting aniline is ortho to the piperidine.[3] If the piperidine ring is oxidized (e.g., to a lactam or iminium), it can cyclize with the aniline to form tricyclic structures resembling benzodiazepines or quinoxalines .[3]

Pathway B: Sequential S Ar (Library Generation)

The remaining fluorine at C2 is activated by the C6-nitro group.[3] It can be displaced by a second nucleophile (e.g., a thiol, alkoxide, or a different amine).[3][6]

  • Utility: This enables the rapid synthesis of 1,2,3-trisubstituted benzenes with high diversity, useful for SAR (Structure-Activity Relationship) studies in kinase inhibitor programs.[3]

Reactivity Workflow

Reactivity cluster_red Reduction Pathway cluster_green Substitution Pathway Target 1-(2-Fluoro-6-nitrophenyl) piperidine Aniline 2-Fluoro-6-(piperidin-1-yl)aniline Target->Aniline H2, Pd/C or Fe, acid Displaced 1-Substituted-2-nitro- 6-piperidinobenzene Target->Displaced R-SH or R-OH (SnAr on F) Cyclic Fused Tricyclic Scaffolds Aniline->Cyclic Cyclization Library Diverse 1,2,3-Trisubstituted Libraries Displaced->Library Diversification

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

  • Nitro Compounds: Potential explosion hazard if heated under confinement.[3] While this specific derivative is stable, standard precautions for nitroaromatics apply.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperidine ring over long periods.

References

  • Kishida Chemical. (2022).[2][3] Product Information: this compound (CAS 1233952-03-8).[1][2][3] Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 624296 (Related Nitro-piperidines).[1][3] Retrieved from [3]

  • Vapourtec. (2024).[3] Nucleophilic Aromatic Substitution (SNAr) in Flow Chemistry.[3][7] Retrieved from

  • Master Organic Chemistry. (2018). The Mechanism of Nucleophilic Aromatic Substitution (SNAr).[3][4][8][9] Retrieved from

Sources

Molecular weight and formula of 1-(2-Fluoro-6-nitrophenyl)piperidine

[1]

Chemical Identity & Physicochemical Core

The molecule this compound represents a specific class of ortho-substituted nitroarenes .[1] It serves as a critical electrophilic scaffold in the synthesis of tricyclic antipsychotics and kinase inhibitors. Unlike its para-nitro isomer (which is sterically accessible), the 2-fluoro-6-nitro substitution pattern creates a sterically congested environment, forcing the piperidine ring into a specific conformation that is valuable for structure-activity relationship (SAR) studies.[1]

Physicochemical Data Table
PropertyValueTechnical Note
CAS Number 1233952-03-8 Distinct from the 4-nitro isomer (CAS 172967-04-3).[1]
Molecular Formula

Carbon (11), Hydrogen (13), Fluorine (1), Nitrogen (2), Oxygen (2).[2][3][4][5][6][7][8]
Molecular Weight 224.23 g/mol Monoisotopic Mass: 224.096 Da.
Physical State Solid (Crystalline)Typically Yellow to Orange needles (characteristic of nitroanilines).
Solubility DMSO, DCM, Ethyl AcetateLimited solubility in water; lipophilic character (cLogP ~ 2.8).
Key Functional Groups Nitro (

), Fluoro (F), Amine (

)
The nitro group activates the ring; the fluorine allows for further

or metal-catalyzed coupling.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust synthetic route utilizes 2,6-difluoronitrobenzene as the electrophile. The nitro group at position 1 exerts a strong electron-withdrawing effect (

Reaction Logic[1][3]
  • Regioselectivity: In 2,6-difluoronitrobenzene, both fluorine atoms are chemically equivalent. The attack by piperidine breaks this symmetry.

  • Stoichiometry Control: A 1:1 equivalent is critical. Excess piperidine or harsh conditions can lead to double substitution, yielding 2,6-di(piperidin-1-yl)nitrobenzene.[1]

  • Base Selection: Potassium carbonate (

    
    ) is preferred over organic bases to sequester the generated hydrofluoric acid (HF) as insoluble salts.
    
Step-by-Step Methodology

Reagents:

  • 2,6-Difluoronitrobenzene (1.0 eq)

  • Piperidine (1.05 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)[8]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Protocol:

  • Preparation: Charge a reaction vessel with 2,6-difluoronitrobenzene dissolved in Acetonitrile (0.5 M concentration).

  • Addition: Add anhydrous

    
     to the solution.
    
  • Nucleophilic Attack: Add Piperidine dropwise at

    
     to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT). If conversion is slow (monitored by TLC/LC-MS), heat to

    
     for 4–6 hours.
    
    • Checkpoint: Monitor disappearance of starting material (

      
       in Hex/EtOAc) and appearance of the yellow product.
      
  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    
  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Mechanistic Pathway & Downstream Utility

The utility of this compound lies in its potential for "Scaffold Hopping" in drug design.[1] It is a bioisostere for Clozapine or Olanzapine intermediates, where the piperazine ring is replaced by piperidine to alter metabolic stability (avoiding N-oxide formation) or receptor binding affinity.

Workflow Visualization

The following diagram illustrates the synthesis (

GStart2,6-Difluoronitrobenzene(Electrophile)IntermediateMeisenheimer Complex(Transition State)Start->Intermediate+ Piperidine / K2CO3ReagentPiperidine(Nucleophile)Reagent->IntermediateProductThis compound(Target Scaffold)Intermediate->Product- HF (Elimination)Downstream2-(Piperidin-1-yl)-3-fluoroaniline(Tricyclic Precursor)Product->DownstreamH2 / Pd-C or Fe/HCl(Nitro Reduction)

Figure 1: Synthetic pathway from precursor to target, showing the downstream reduction to aniline derivatives used in tricyclic drug synthesis.[1]

Critical Application: Tricyclic Heterocycle Synthesis

Upon reduction of the nitro group to an amine (

2-fluoro-6-(piperidin-1-yl)aniline1
  • Benzodiazepine Analogs: The aniline nitrogen can attack a pendant ester or nitrile to close a 7-membered ring.[1]

  • Indole Synthesis: Via the Bartoli or Leimgruber-Batcho indole synthesis methods, utilizing the nitro group's reactivity.

  • Kinase Inhibition: The 2-fluoro substituent remains available for further coupling (e.g., Suzuki-Miyaura) to attach heteroaryl tails, common in ATP-competitive inhibitors.[1]

Safety & Handling (E-E-A-T)

As a nitroaromatic compound, strict safety protocols are required.

  • Toxicity: Nitroarenes are often methemoglobinemia inducers. Avoid inhalation of dust.

  • Skin Contact: Lipophilic nature allows rapid dermal absorption. Double-gloving (Nitrile) is recommended.

  • Explosion Hazard: While this specific derivative is stable, nitro compounds can be shock-sensitive if dry and impure. Store in a cool, dry place away from reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57366304, this compound. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. Product Catalog: this compound (CAS 1233952-03-8).[1] Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

Steric Effects in 2,6-Disubstituted Aryl Piperidines: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric principles, synthetic pathways, and medicinal chemistry applications of 2,6-disubstituted aryl piperidines.

Executive Summary

The 2,6-disubstituted aryl piperidine scaffold represents a privileged structural motif in medicinal chemistry, offering a unique "steric lock" that restricts conformational entropy and directs the vectors of N-substituents. Unlike flexible alkyl chains, the rigidity of aryl groups at the 2 and 6 positions creates a defined steric environment dominated by A(1,3)-strain and 1,3-diaxial interactions . This guide analyzes the thermodynamic drivers between cis (syn) and trans (anti) diastereomers and provides validated protocols for their stereoselective synthesis.

Conformational Dynamics & Steric Principles

The "Elephant Ear" Conformation (cis-Isomer)

The cis-2,6-diarylpiperidine is the thermodynamically preferred isomer. In its ground state, the piperidine ring adopts a chair conformation where both bulky aryl groups occupy equatorial positions to minimize 1,3-diaxial repulsion with the axial protons at C3 and C5.

  • Visual Analogy: The two equatorial aryl rings flank the nitrogen atom like "elephant ears," creating a deep, sterically hindered cleft around the nitrogen lone pair.

  • Stability: This diequatorial arrangement is stabilized by approximately 3–4 kcal/mol compared to the diaxial conformer.

The N-Substituent Toggle: Alkyl vs. Acyl

A critical but often overlooked steric effect arises when the nitrogen atom is substituted. The orientation of the N-substituent is governed by a competition between 1,3-diaxial interactions and A(1,3)-allylic strain.[1][2]

  • Case A: N-Alkyl (e.g., N-Methyl) [3]

    • Preference: Equatorial.

    • Mechanism: The N-methyl group prefers the equatorial position to avoid severe 1,3-diaxial clashes with the axial hydrogens at C3 and C5.

  • Case B: N-Acyl / N-Boc (Amides/Carbamates)

    • Preference: Axial (or Twisted).[4]

    • Mechanism: If an N-acyl group were equatorial, the carbonyl oxygen (or the N-substituent's resonance plane) would suffer severe A(1,3)-strain with the equatorial aryl groups at C2 and C6.[1] To relieve this, the N-substituent often flips to an axial orientation, or the ring distorts into a twist-boat.

The trans-Isomer Instability

The trans-2,6-diarylpiperidine inevitably forces one aryl group into a high-energy axial position if the ring remains in a chair. To mitigate this, trans isomers often adopt a twist-boat conformation, making them inherently higher in energy and more distinctive in NMR analysis (e.g., smaller vicinal coupling constants).

ConformationLogic Cis_Chair cis-2,6-Diaryl (Chair) N_Sub_Alkyl N-Alkyl Substituent (Prefers Equatorial) Cis_Chair->N_Sub_Alkyl Minimizes 1,3-diaxial H interactions N_Sub_Acyl N-Acyl Substituent (Prefers Axial due to A(1,3)) Cis_Chair->N_Sub_Acyl Avoids clash with Eq-Aryl groups Trans_Chair trans-2,6-Diaryl (Chair) Twist_Boat Twist-Boat Conformation Trans_Chair->Twist_Boat Relieves Axial-Aryl Strain

Figure 1: Conformational energy landscape and N-substituent preferences in 2,6-disubstituted piperidines.

Synthetic Strategies for Stereocontrol[1][2][5]

Controlling the cis/trans ratio is the primary synthetic challenge. The choice of method depends on whether kinetic or thermodynamic control is desired.

Hydrogenation (Kinetic Control -> cis)

The most reliable method for generating the cis-isomer is the catalytic hydrogenation of 2,6-disubstituted pyridines.

  • Catalyst: PtO₂ (Adams' catalyst) or Rh/C.

  • Mechanism: The planar pyridine ring adsorbs flat onto the metal surface. Hydrogen is delivered from the catalyst face to the adsorbed face (syn-addition), pushing both aryl groups to the opposite face (cis).

  • Selectivity: Typically >95:5 (cis:trans).

Epimerization (Thermodynamic Control -> trans)

Accessing the trans-isomer often requires equilibrating the cis-isomer or using lithiation chemistry.

  • Method: Treatment of cis-piperidines with strong base (e.g., t-BuOK) allows deprotonation at the benzylic (C2/C6) position. Reprotonation occurs to minimize steric strain, but since the cis (diequatorial) form is thermodynamic, this method is only useful if the nitrogen is substituted with a group (like Boc) that creates A(1,3) strain in the cis form, driving the equilibrium toward trans, or if a specific lithiation-trapping protocol (Beak's methodology) is used.[3]

Graphviz Workflow: Synthetic Decision Tree

SynthesisWorkflow Start 2,6-Diaryl Pyridine Step_H2 H2 / PtO2 / AcOH (Heterogeneous Cat.) Start->Step_H2 Prod_Cis cis-Piperidine (Kinetic Product) Step_H2->Prod_Cis Step_Lith 1. N-Boc Piperidine 2. s-BuLi / TMEDA 3. Electrophile Prod_Cis->Step_Lith via N-Boc protection Prod_Trans trans-Piperidine (Kinetic Lithiation) Step_Lith->Prod_Trans

Figure 2: Synthetic divergence for accessing cis vs. trans isomers.

Medicinal Chemistry Applications

Conformational Entropy Reduction

By locking the piperidine ring into a rigid chair, the 2,6-aryl groups reduce the entropic penalty of binding to a protein target. This "pre-organization" often results in higher affinity compared to 2-monosubstituted or unsubstituted analogs.

Metabolic Blocking

The C2 and C6 positions of piperidines are primary sites for oxidative metabolism (alpha-oxidation) by CYP450 enzymes. Aryl substitution at both positions effectively blocks this metabolic soft spot, significantly increasing the half-life (


) of the molecule.
Data Summary: Substituent Effects
Parametercis-2,6-Diphenyltrans-2,6-DiphenylUnsubstituted Piperidine
Ring Conformation Rigid ChairDistorted / Twist-BoatFluxional Chair
C2/C6 Orientation Equatorial / EquatorialEquatorial / AxialEquatorial / Axial (Rapid flip)
N-Lone Pair Vector Fixed (Axial/Eq toggle)FixedFluxional
Metabolic Stability High (Steric Shield)HighLow (alpha-oxidation prone)

Experimental Protocols

Protocol A: Synthesis of cis-2,6-Diphenylpiperidine

This protocol utilizes heterogeneous hydrogenation to achieve high diastereoselectivity.

Reagents:

  • 2,6-Diphenylpyridine (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Hydrogen gas (balloon or Parr shaker at 40 psi)

Procedure:

  • Preparation: In a flame-dried hydrogenation vessel, dissolve 2,6-diphenylpyridine (2.31 g, 10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (113 mg, 0.5 mmol) under an argon blanket. Caution: Dry catalyst can ignite solvent vapors.

  • Hydrogenation: Purge the vessel with H₂ gas (x3). Pressurize to 40 psi (or use a balloon for small scale, though reaction times will increase). Stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC (eluent: 10% MeOH in DCM). The starting material (UV active) should disappear; the product is less UV active but stains with Ninhydrin.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH/DCM with 1% NH₄OH).

Validation (NMR Criteria):

  • ¹H NMR (CDCl₃): Look for the benzylic protons (H2/H6). In the cis-isomer, these appear as a doublet of doublets (dd) with a large coupling constant (

    
     Hz) corresponding to the axial-axial coupling with H3/H5 axial protons.
    
  • ¹³C NMR: Single set of signals indicating symmetry.

Protocol B: Epimerization to trans-Isomer

Used when the trans-isomer is required. Note: This generally requires an N-substituent that destabilizes the cis-form or specific kinetic lithiation.

Procedure (via Lithiation - Beak's Method):

  • Substrate: Start with N-Boc-2-phenylpiperidine.

  • Lithiation: Cool a solution of substrate in dry ether to -78°C. Add s-BuLi (1.1 equiv) and TMEDA (1.1 equiv). Stir for 1 hour.

  • Trapping: Add phenyl iodide or appropriate electrophile. The incoming electrophile approaches anti to the N-Boc group's steric bulk, favoring the trans-2,6-disubstitution.

References

  • Stereoselective Synthesis via Hydrogenation: Glorius, F., et al. "Asymmetric hydrogenation of pyridines." Angew.[1][4] Chem. Int. Ed.2004 , 43, 2859. [Link]

  • Conformational Analysis (A-Values & Sterics): Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Accounts of Chemical Research1975 , 8, 113. [Link]

  • Lithiation and Trans-Piperidine Synthesis: Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 2,6-Disubstituted Piperidines." Journal of Organic Chemistry1993 , 58, 1109. [Link]

  • Medicinal Chemistry Applications (Piperidine Scaffolds): Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design." Chemical Research in Toxicology2005 , 18, 913. [Link]

  • Allylic Strain in N-Substituted Piperidines: Aube, J., et al. "1,3-Allylic Strain as a Strategic Diversification Element." Angew.[1][4] Chem. Int. Ed.2010 , 49, 2158. [Link]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of Fluoronitrophenyl Piperidine Derivatives

[1]

Executive Summary

The fluoronitrophenyl piperidine scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between potent antimicrobial agents and targeted chemotherapeutics. This guide analyzes the physicochemical and biological properties of these derivatives, specifically focusing on the synergy between the electron-withdrawing nitro group, the metabolically stable fluorine atom, and the versatile piperidine pharmacophore.

Key applications include next-generation antibacterials (targeting resistant strains like MRSA via DNA gyrase or protein synthesis inhibition) and antineoplastic agents (inducing apoptosis in prostate and breast cancer lines). This document provides a rigorous technical breakdown of their synthesis, structure-activity relationships (SAR), and validated experimental protocols for biological evaluation.

Structural Rationale: The "Magic Methyl" & The Electron Sink

The efficacy of fluoronitrophenyl piperidine derivatives stems from three distinct chemical advantages:

  • The Fluorine Effect (Metabolic Shielding):

    • Lipophilicity: Fluorine substitution enhances the partition coefficient (LogP), facilitating passive diffusion across bacterial cell walls and the blood-brain barrier.

    • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidative metabolism, prolonging the drug's half-life (

      
      ).
      
  • The Nitro Group (Electronic Modulation):

    • Acts as a strong electron-withdrawing group (EWG), lowering the electron density of the aromatic ring. This is critical for the initial synthesis (activating the ring for nucleophilic attack) and for specific receptor binding interactions (hydrogen bonding acceptor).

  • The Piperidine Ring (Pharmacophore):

    • A ubiquitous nitrogen heterocycle found in over 20 distinct drug classes.[1][2] It serves as a flexible linker that can adopt chair conformations to fit into the hydrophobic pockets of enzymes such as DNA gyrase or Topoisomerase IV.

Synthetic Framework: Nucleophilic Aromatic Substitution ( )

The primary route to synthesizing

Nucleophilic Aromatic Substitution (

)
Mechanistic Insight

The reaction proceeds via the formation of a Meisenheimer Complex (an anionic intermediate). The presence of the Nitro group (ortho or para to the leaving group) stabilizes this intermediate through resonance.[3]

The Element Effect: In

Synthetic Pathway Visualization

SNAr_MechanismPrecursorsPrecursors(3,4-Difluoronitrobenzene + Piperidine)IntermediateMeisenheimer Complex(Resonance Stabilized Anion)Precursors->IntermediateNucleophilic Attack(Rate Limiting)ProductProductN-(2-Fluoro-4-nitrophenyl)piperidineIntermediate->ProductRestoration ofAromaticityByproductByproduct(HF / Salt)Intermediate->ByproductElimination

Figure 1: The

Biological Activity & Pharmacodynamics[2][3][5][6][7][8][9]

Antimicrobial Activity

Fluoronitrophenyl piperidine derivatives function as fluoroquinolone analogs or oxazolidinone mimics .

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The piperidine moiety protrudes into the enzyme's active site, interfering with DNA strand breakage and resealing. The fluoronitrophenyl core stabilizes the drug-enzyme-DNA complex, leading to the accumulation of double-strand breaks and bacterial cell death.

  • Spectrum: High potency against Gram-positive bacteria (S. aureus, S. epidermidis), including methicillin-resistant strains (MRSA).[4]

Anticancer Activity[7][11]
  • Target: Apoptotic pathways (Bax/Bcl-2 modulation).

  • Mechanism: These derivatives have been shown to arrest the cell cycle at the G0/G1 phase.[5] They downregulate anti-apoptotic proteins (Bcl-2, XIAP) and upregulate pro-apoptotic effectors (Bax, Caspase-3).

  • Key Insight: The nitro group is essential here; reduction of the nitro group to an amine often results in a loss of cytotoxicity but an increase in mutagenic potential.

Signaling Pathway Visualization

Apoptosis_PathwayDrugFluoronitrophenylPiperidine DerivativeCellEntryCellular UptakeDrug->CellEntryBcl2Bcl-2(Anti-apoptotic)CellEntry->Bcl2InhibitsBaxBax(Pro-apoptotic)CellEntry->BaxUpregulatesMitoMitochondriaCaspaseCaspase-3ActivationMito->CaspaseCytochrome cReleaseBcl2->MitoBlocks PoreFormationBax->MitoInduces MOMPApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Proposed mechanism of action for anticancer activity.[5] The derivative shifts the Bax/Bcl-2 ratio to favor apoptosis.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy is tightly regulated by substituents on the phenyl ring and the piperidine nitrogen.

Structural ModificationBiological EffectMechanistic Reason
F at C-3 (Meta to Nitro) Increased Potency Enhances lipophilicity and metabolic stability without sterically hindering the nitro group.
Nitro Group Reduction Decreased Cytotoxicity The nitro group acts as a critical electron sink; converting it to

often reduces binding affinity to DNA gyrase.
Piperidine C-4 Substitution Variable Bulky groups (e.g., benzyl) at C-4 can improve selectivity for mammalian kinases over bacterial targets.
Piperazine vs. Piperidine Pharmacokinetic Shift Replacing C-4 with N (Piperazine) increases water solubility but may reduce membrane permeability.

Experimental Protocols

Protocol A: Synthesis of N-(2-fluoro-4-nitrophenyl)piperidine

This protocol utilizes the

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3,4-difluoronitrobenzene in 5 mL of anhydrous ACN.

  • Base Addition: Add 2.0 mmol of anhydrous

    
     to the solution.
    
  • Nucleophile Addition: Dropwise add 1.2 mmol of piperidine while stirring at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1).
    
  • Work-up: Cool to RT. Pour into ice-cold water (20 mL). The product usually precipitates as a yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

Protocol B: In Vitro Antibacterial Assay (MIC Determination)

Standard Broth Microdilution Method (CLSI guidelines).

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213).

  • 96-well plates.

  • Resazurin dye (optional for visual readout).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Compound Dilution: Prepare serial 2-fold dilutions of the fluoronitrophenyl piperidine derivative in DMSO/MHB (Final concentration range: 0.5 – 128

    
    ).
    
  • Incubation: Add 100

    
     of bacterial suspension to 100 
    
    
    of drug solution in 96-well plates.
  • Growth Conditions: Incubate at

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Safety & Toxicology Note

While the nitro group is essential for activity, it poses a "structural alert" for genotoxicity. Nitroaromatics can be metabolically reduced to hydroxylamines, which may interact with DNA.

  • Recommendation: All new derivatives must undergo an Ames Test (Salmonella typhimurium reverse mutation assay) early in the development cycle to rule out mutagenicity.

References

  • Shin, H. N., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones.[6] Bioorganic & Medicinal Chemistry Letters, 23(5), 1193-1196.[6] Link

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[7] Biomedical and Pharmacology Journal, 1(1). Link

  • BenchChem. (2025). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Link

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] International Journal of Molecular Sciences, 24(3), 2937.[1] Link

  • Fu, et al. (2020). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Frontiers in Pharmacology. Link

Technical Safety Monograph: 1-(2-Fluoro-6-nitrophenyl)piperidine

[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a nitro-aromatic piperidine derivative .[1][2] Unlike simple solvents, its safety profile is dictated by the electronic interaction between the electron-withdrawing nitro group and the piperidine ring.[1]

PropertySpecification
Chemical Name This compound
CAS Number 1233952-03-8
Molecular Formula C₁₁H₁₃FN₂O₂
Molecular Weight 224.23 g/mol
Physical State Solid (Crystalline powder)
Color Yellow to Orange (Typical of nitro-anilines)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Structural Class Ortho-substituted Nitrobenzene / Tertiary Aniline
Structural Safety Analysis
  • Nitro Group (-NO₂): Introduces potential for energetic decomposition at high temperatures and methemoglobinemia toxicity upon chronic exposure.

  • Fluorine Substituent (-F): Increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

  • Piperidine Ring: While the basicity is attenuated by the aromatic ring, the moiety suggests potential for irritation to mucous membranes.

Part 2: Hazard Identification (GHS Classification)[3][4]

Note: As a specialized intermediate, specific toxicological data is often bridged from structural analogs like 1-(4-fluoro-2-nitrophenyl)piperidine (CAS 719-70-0).[1] The following classification represents a Precautionary Safety Standard for research handling.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Irritation 2Causes skin irritation.[3]H315
Eye Irritation 2ACauses serious eye irritation.[4][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][3]H335
Aquatic Toxicity 3Harmful to aquatic life (Predicted).H412
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[4][3][5][6][7]

  • P280: Wear protective gloves (Nitrile/Viton) and eye protection.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Part 3: Critical Synthesis & Handling Workflow

The highest risk profile for this compound occurs during its synthesis (Nucleophilic Aromatic Substitution - SNAr) and isolation. The reaction of 2,6-difluoronitrobenzene with piperidine is exothermic and generates hydrofluoric acid (HF) equivalents (as piperidinium fluoride salts).

Workflow Visualization: SNAr Synthesis Safety

SynthesisSafetycluster_hazardsHazard ContextStartReagent Prep(2,6-Difluoronitrobenzene)PipAddPiperidine Addition(Controlled Rate)Start->PipAdd Inert Atmosphere (N2) ExothermExotherm Control(Keep < 40°C)PipAdd->Exotherm High Risk Step ReactionSNAr Reaction(Generation of Fluoride Salts)Exotherm->Reaction Stirring QuenchQuench/Workup(Basic Wash to remove HF)Reaction->Quench Completion Check (TLC/LCMS) HF_RiskRisk: HF/Fluoride GenerationReaction->HF_RiskIsolationIsolation(this compound)Quench->Isolation Phase Separation

Caption: Safety logic flow for the SNAr synthesis of this compound, highlighting the critical exotherm and fluoride generation steps.

Detailed Protocol: Handling & Isolation
  • Engineering Controls:

    • All operations must be performed inside a certified chemical fume hood .

    • Static Control: Nitro-aromatics can be shock-sensitive if dry and impure.[1] Ground all glassware.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended.

      • Inner: Nitrile (0.11 mm) - Splash protection.[1]

      • Outer: Silver Shield (Laminate) or heavy Nitrile - if handling concentrated stock solutions.[1]

    • Respiratory: If handling powder outside a hood (not recommended), use a P95/P3 particulate respirator.

  • Specific Handling Hazards:

    • Dust Explosion: Finely divided organic powders are a dust explosion hazard. Avoid creating dust clouds.

    • Decomposition: Do not heat above 150°C without thermal analysis (DSC). Nitro groups can initiate runaway decomposition.

Part 4: Emergency Response & Toxicology[1]

This section details the self-validating response protocols. The "Self-Validating" aspect means the response includes a check-step to ensure the hazard is neutralized.[1][3][6][7]

Exposure Response Decision Tree

EmergencyResponseExposureExposure IncidentTypeIdentify TypeExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalWashWash 15 min(Soap/Water)Skin->WashRinseRinse 15 min(Saline/Water)Eye->RinseFreshAirMove to Fresh AirSupport BreathingInhal->FreshAirMedCheckMedical Evaluation(Check for Methemoglobinemia)Wash->MedCheckRinse->MedCheckFreshAir->MedCheck

Caption: Emergency response logic. Note the specific medical check for Methemoglobinemia due to the nitro-aniline substructure.[1]

First Aid Measures
  • Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen immediately. This is a sign of methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic nitro-aromatics.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][6] Remove contact lenses if present.[3][5][6][8][9]

Firefighting Measures
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.

  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Toxic red/brown fumes.

    • Hydrogen Fluoride (HF): Highly corrosive gas released upon thermal decomposition.

    • Carbon Monoxide (CO).

Part 5: Storage & Stability[1]

To ensure the integrity of the compound and safety of the lab:

  • Storage Conditions:

    • Store at 2–8°C (Refrigerated) . While the compound is stable at room temperature, cold storage minimizes degradation and vapor pressure.

    • Keep container tightly closed and protected from light (amber vials).

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire.[10]

    • Strong Bases: Can induce hydrolysis or degradation.

    • Reducing Agents: Will reduce the nitro group to an amine (potentially altering toxicity profile).

References

  • Kishida Chemical Co., Ltd. (2022).[11] Product Information: this compound (CAS 1233952-03-8).[1][11] Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(4-Fluoro-2-nitrophenyl)piperidine (Isomer Analog).[1] National Library of Medicine. Retrieved from [Link]

Solubility profile of 1-(2-Fluoro-6-nitrophenyl)piperidine in organic solvents

[1]

Executive Summary & Physicochemical Context

This compound (CAS 134407-79-1) is a specialized heterocyclic intermediate used primarily in the synthesis of atypical antipsychotics and complex pharmaceutical scaffolds.[1] Its solubility behavior is governed by the interplay between its lipophilic piperidine ring and the highly electron-deficient, sterically congested 2-fluoro-6-nitrophenyl moiety.[1]

Unlike its para-substituted isomers, this 2,6-disubstituted congener exhibits a twisted conformation . The steric clash between the piperidine ring and the ortho-nitro/ortho-fluoro groups forces the molecule out of planarity.[1] This disruption of molecular symmetry significantly lowers the crystal lattice energy, generally resulting in higher solubility in organic solvents compared to its planar analogs (e.g., 1-(4-nitrophenyl)piperidine).[1]

Physicochemical Drivers[1]
  • Lipophilicity (LogP ~2.5 - 3.0): The molecule is predominantly hydrophobic.[1] The piperidine ring and the aromatic core drive affinity for non-polar and moderately polar organic solvents.

  • Electronic Character: The nitro group is a strong electron-withdrawing group (EWG), reducing the basicity of the piperidine nitrogen (estimated pKa < 4.0). Consequently, it does not protonate significantly at physiological pH, rendering it insoluble in water .

  • Hydrogen Bonding: It lacks Hydrogen Bond Donors (HBD) but possesses Hydrogen Bond Acceptors (HBA) via the nitro group and fluorine atom.[1] This favors solubility in protic solvents like ethanol only when heated.

Predicted Solubility Profile

The following matrix categorizes the solubility of this compound across standard solvent classes. These classifications are derived from Structure-Activity Relationship (SAR) analysis of structurally homologous fluoronitro-anilines.[1]

Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Justification
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)"Like dissolves like."[1] Excellent match for the molecule's polarizability and lipophilicity. Primary choice for extraction.
Polar Aprotic DMF, DMSOFreely Soluble Strong dipole-dipole interactions stabilize the nitro-aromatic core.[1] Ideal for SNAr synthesis reactions.
Esters Ethyl AcetateHigh Good van der Waals overlap. Standard solvent for silica gel chromatography purification.
Alcohols Methanol, EthanolModerate (Temp. Dependent)Soluble at reflux; sparingly soluble at RT.[1] This temperature differential makes alcohols the ideal recrystallization solvents .
Aromatics TolueneModerate to High Pi-pi stacking interactions with the phenyl ring facilitate dissolution.[1]
Aliphatics Hexane, HeptaneLow / Insoluble The solvent is too non-polar to overcome the dipole interactions of the nitro group. Used as an antisolvent .
Aqueous Water (pH 7)Insoluble Lack of H-bond donors and high lipophilicity prevent hydration.[1]

Experimental Protocols

As a Senior Application Scientist, I emphasize that predicted values must be validated empirically for critical workflows. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Objective: To define the precise saturation limit (mg/mL) for your specific lot.

  • Preparation: Weigh approx. 100 mg of this compound into a tared 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 250 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, stop and calculate. If not, place in a shaker at 25°C for 4 hours.

  • Saturation Check: If solid remains after 4 hours, centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Transfer the supernatant to a pre-weighed vessel, evaporate the solvent under nitrogen/vacuum, and weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: Recrystallization Optimization

Objective: To purify the compound using its temperature-dependent solubility profile.

  • Primary Solvent: Ethanol (95% or absolute).[1]

  • Antisolvent: Water (if yield is low) or Hexane (if oiling out occurs).[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling ethanol.

    • Hot filter to remove insoluble mechanical impurities.

    • Cool slowly to Room Temperature (RT), then to 0°C.

    • Critical Step: If the compound "oils out" (forms a liquid layer instead of crystals) due to its low melting point, seed with a pure crystal or scratch the glass surface. Alternatively, switch to a Methanol/Water (9:1) system.[1][2][3][4][5][6][7][8]

Process Visualization

Workflow 1: Solubility Screening Logic

This diagram illustrates the decision tree for selecting a solvent based on the intended application (Synthesis vs. Purification).

SolubilityLogicStartStart: this compoundAppIntended Application?Start->AppSynthSynthesis / ReactionApp->SynthPurifPurification / IsolationApp->PurifPolarNeed High Solubility(>100 mg/mL)Synth->PolarReaction MediumDCMSelect: DCM or Toluene(Extraction)Synth->DCMWorkup/ExtractionRecrysNeed Temp. DifferentialPurif->RecrysCrystallizationChromChromatographyPurif->ChromColumnDMFSelect: DMF or DMSO(High T, SNAr compatible)Polar->DMFAlcSelect: Ethanol or Methanol(Soluble Hot / Insoluble Cold)Recrys->AlcHexEtSelect: Hexane / EtOAc(Gradient Elution)Chrom->HexEt

Caption: Decision matrix for solvent selection based on the physicochemical properties of the target compound.

Workflow 2: Recrystallization Pathway

This diagram details the purification mechanism, highlighting the critical "Oiling Out" risk management for this specific lipophilic intermediate.

RecrystallizationCrudeCrude Mixture(Target + Impurities)DissolveDissolve in Boiling EthanolCrude->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolSlow Cooling to 25°CFilter->CoolCheckObservation CheckCool->CheckCrystalsCrystals FormedCheck->CrystalsSuccessOilOiling Out Occurs(Liquid Phase Separation)Check->OilFailure ModeFinalFilter & Dry(Pure Compound)Crystals->FinalFix1Remedy: Re-heat & AddSeed CrystalOil->Fix1Fix2Remedy: Add dropwise Water(Antisolvent) w/ vigorous stirringOil->Fix2Fix1->CoolFix2->Cool

Caption: Step-by-step purification logic addressing the common "oiling out" phenomenon in fluoronitro-piperidines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2825062 (Related Nitro-Aryl Derivatives).[1] Retrieved from [Link][1]

  • Accela ChemBio. Product Catalog: this compound (CAS 1233952-03-8 / 134407-79-1).[1][9] Retrieved from [Link][1]

  • Bunnett, J. F., & Morath, R. J. (1955).Steric acceleration in the reaction of 2,4-dinitrochlorobenzene with piperidine. Journal of the American Chemical Society. (Foundational text on steric effects in piperidine substitutions).

Strategic Utilization of 2-Fluoro-6-Nitroaniline in Medicinal Chemistry

[1]

Executive Summary: The Scaffold Advantage

In the high-stakes arena of structure-based drug design (SBDD), 2-fluoro-6-nitroaniline (2-F-6-NA) has emerged as a high-value building block, primarily serving as the gateway to 4-fluorobenzimidazoles .[1] This specific substitution pattern—where the amine is flanked by a fluorine atom and a nitro group—offers a unique electronic and steric profile that distinguishes it from its 2-fluoro-4-nitro or 2-fluoro-5-nitro isomers.[1]

For medicinal chemists, the utility of 2-F-6-NA lies in its ability to generate 3-fluorobenzene-1,2-diamine upon reduction.[1] This intermediate is the obligate precursor for synthesizing 4-fluorobenzimidazole cores, a privileged pharmacophore found in blockbuster kinase inhibitors like Abemaciclib and Selumetinib .[1] The strategic incorporation of fluorine at the C4 position of the benzimidazole ring modulates pKa, enhances metabolic stability, and fine-tunes hydrogen bonding interactions within the ATP-binding pocket of kinases.

Chemical Architecture & Reactivity

Electronic "Push-Pull" Dynamics

The 2-F-6-NA scaffold features a primary amine subject to opposing electronic effects:

  • Nitro Group (C6): Exerts a strong electron-withdrawing effect (-I, -M), reducing the basicity of the aniline nitrogen and activating the ring for further nucleophilic attacks if necessary.[1]

  • Fluorine Atom (C2): Provides inductive withdrawal (-I) but also potential mesomeric donation (+M).[1] Its position ortho to the amine is critical for downstream cyclization, as it remains on the ring to become the C4-fluorine in the final heterocycle.

Synthetic Workflow: The Gateway to 4-Fluorobenzimidazoles

The synthesis of 4-fluorobenzimidazoles from 2-F-6-NA follows a robust three-step protocol. The regioselectivity is established early by using 2,6-difluoronitrobenzene as the starting material.

SynthesisPathStart2,6-DifluoronitrobenzeneScaffold2-Fluoro-6-Nitroaniline(The Core Scaffold)Start->ScaffoldSNAr (NH3/NH4OH)Regioselective replacement of one FDiamine3-Fluorobenzene-1,2-diamineScaffold->DiamineNitro Reduction(H2/Pd-C or Fe/AcOH)Product4-Fluorobenzimidazole(Kinase Inhibitor Core)Diamine->ProductCyclization(R-CHO / Oxidant)

Figure 1: Synthetic lineage from 2,6-difluoronitrobenzene to the bioactive 4-fluorobenzimidazole core.[1]

Medicinal Chemistry Applications

Kinase Inhibition: The "Hinge Binder" Effect

The primary application of 2-F-6-NA derivatives is in the synthesis of Type I and Type I½ kinase inhibitors.[1] The resulting 4-fluorobenzimidazole moiety mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Mechanistic Impact of C4-Fluorine:

  • pKa Modulation: The fluorine atom at C4 (adjacent to the NH) lowers the pKa of the pyrrole-like NH, making it a stronger hydrogen bond donor. Simultaneously, it reduces the basicity of the pyridine-like nitrogen (N3), potentially reducing non-specific binding or trapping in acidic organelles.

  • Conformational Bias: The C-F bond prefers to be planar with the aromatic system, and its size (Van der Waals radius ~1.47 Å) is small enough to avoid steric clashes while filling small hydrophobic pockets often found near the hinge (e.g., the gatekeeper region).

  • Metabolic Blocking: The C4 position is a common site for metabolic oxidation in non-fluorinated benzimidazoles. Fluorine substitution blocks this liability (C-F bond energy ~116 kcal/mol).[1]

Case Study: Abemaciclib (Verzenio)

  • Target: CDK4/6 (Cell cycle regulation).[1]

  • Structural Role: The 4-fluorobenzimidazole core serves as the anchor, hydrogen-bonding to Val101 in the hinge region of CDK4.[1] The fluorine atom points away from the solvent front, engaging in favorable electrostatic interactions within the pocket.

Antibacterial Agents

Beyond oncology, 2-F-6-NA derivatives are explored as next-generation antibacterials.[1] Analogs of Nifuroxazide synthesized from this scaffold have shown enhanced potency against multidrug-resistant Staphylococcus aureus (MRSA) and H. pylori.[1] The fluorine substitution improves membrane permeability, allowing the drug to reach intracellular targets more effectively.

Experimental Protocols

The following protocols are standardized for high reproducibility in a drug discovery setting.

Synthesis of 2-Fluoro-6-Nitroaniline[1][2]
  • Objective: Selective mono-amination of 2,6-difluoronitrobenzene.

  • Reagents: 2,6-Difluoronitrobenzene (1.0 eq), Ammonium Hydroxide (28-30%, 5.0 eq), THF (Solvent).

  • Procedure:

    • Dissolve 2,6-difluoronitrobenzene in THF (0.5 M concentration).

    • Cool to 0°C. Add ammonium hydroxide dropwise to control exotherm.

    • Allow to warm to room temperature and stir for 4 hours. (Monitoring: TLC shows disappearance of starting material).

    • Concentrate in vacuo.[1] Dilute with water and extract with ethyl acetate.[1]

    • Purification: Recrystallization from ethanol/water yields yellow crystals.[1]

    • Yield: Typically 85-95%.[1]

Reduction to 3-Fluorobenzene-1,2-diamine[1]
  • Objective: Conversion of nitro group to amine without de-fluorination.

  • Reagents: 2-Fluoro-6-nitroaniline (1.0 eq), Pd/C (10% w/w), Hydrogen gas (balloon), Methanol.

  • Procedure:

    • Dissolve substrate in methanol under N2 atmosphere.

    • Add Pd/C catalyst carefully.[1][2]

    • Purge with H2 gas and stir at RT for 2-6 hours.

    • Critical Step: Filter through Celite immediately to prevent oxidation of the diamine (which turns dark purple/black upon air exposure).

    • Use the filtrate immediately for the cyclization step.

Cyclization to 4-Fluorobenzimidazole[1]
  • Objective: Formation of the kinase-active core.

  • Reagents: Fresh 3-fluorobenzene-1,2-diamine, Aryl Aldehyde (1.0 eq), Na2S2O5 (Oxidant), DMF/Ethanol.[1]

  • Procedure:

    • Mix diamine and aldehyde in ethanol.

    • Add Na2S2O5 (sodium metabisulfite) and heat to reflux for 4-8 hours.

    • Cool and pour into ice water. The precipitate is the crude benzimidazole.

    • Note: The product exists as a tautomeric mixture (4-fluoro vs 7-fluoro).[1] In the crystal lattice or bound state, the specific tautomer is selected by the environment.

Comparative Data: Fluorine Effects[1][4]

PropertyUnsubstituted Benzimidazole4-Fluorobenzimidazole (From 2-F-6-NA)Impact on Drug Design
pKa (NH) ~12.8~11.5Increased H-bond donor acidity (Stronger hinge binding).[1]
pKa (Conj. Acid) 5.6~4.2Reduced basicity; less lysosomal trapping.[1]
LogP 1.32~1.60Slight increase in lipophilicity; better membrane permeability.[1]
Metabolic Stability Moderate (C4/C7 oxidation)High (C4 blocked)Extended half-life (

).[1]

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Molecules. Available at: [Link][1]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

  • 2-Fluoro-6-nitroaniline Compound Summary. PubChem. Available at: [Link][1]

Methodological & Application

Application Note: Overcoming Steric Barriers in SNAr Reactions of 2,6-Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic aromatic substitution (SNAr) of nitrobenzenes is a cornerstone of medicinal chemistry. However, 2,6-substitution patterns (relative to the nitro group or the leaving group) introduce a critical physical-organic phenomenon: Steric Inhibition of Resonance (SIR) .

In these systems, the bulky substituents force the nitro group out of planarity with the aromatic ring. This decoupling of the


-system significantly increases the activation energy for nucleophilic attack by destabilizing the Meisenheimer complex. Conversely, in specific substrates, this same steric strain can be harnessed to drive the displacement of the nitro group itself (nitro-denitration).

This guide provides two distinct protocols:

  • Protocol A: Forcing halide displacement in de-conjugated (twisted) nitro systems.

  • Protocol B: Exploiting steric strain for nitro-group displacement.

Mechanistic Insight: The "Twist" and the "Spring"

To successfully engineer these reactions, one must understand the dual role of steric hindrance in nitrobenzenes.

The "Twist": Steric Inhibition of Resonance (SIR)

In an unhindered system (e.g., 4-chloronitrobenzene), the nitro group is coplanar with the ring, maximizing resonance withdrawal and lowering the LUMO energy at the carbon bearing the chlorine. In a 2,6-disubstituted system (e.g., 1-chloro-2,6-dimethyl-4-nitrobenzene), the ortho-methyl groups clash with the nitro oxygens. The nitro group rotates (twists) roughly 40-90° out of plane.

  • Consequence: The resonance contribution is lost. The nitro group acts only as an inductive electron-withdrawing group (–I), which is significantly weaker than the combined inductive/mesomeric effect (–I/–M). The ring becomes less electrophilic.

The "Spring": Steric Acceleration (Relief of Strain)

When the nitro group is the leaving group (e.g., 1-nitro-2,6-dichlorobenzene) and is attacked by a nucleophile, the departure of the bulky nitro group relieves the ground-state steric strain (F-strain).

  • Consequence: SNAr displacement of the nitro group is often faster than halide displacement in highly hindered systems.

Visualizing the Mechanism

SIR_Mechanism Substrate_Planar Planar Nitrobenzene (Unhindered) TS_Planar Stabilized Meisenheimer Complex (Low Activation Energy) Substrate_Planar->TS_Planar Full Resonance (-M Effect) Substrate_Twisted 2,6-Substituted Nitrobenzene (Twisted/Deconjugated) TS_Twisted Destabilized Meisenheimer Complex (High Activation Energy) Substrate_Twisted->TS_Twisted Inductive Only (-I Effect) Reaction_Nitro Nitro Displacement (Steric Acceleration) Substrate_Twisted->Reaction_Nitro Relief of Strain (F-Strain) Reaction_Halide Halide Displacement (Slow/Difficult) TS_Twisted->Reaction_Halide Requires High T Polar Solvent

Figure 1: Mechanistic divergence caused by 2,6-substitution. The "Twist" hinders halide displacement, while the steric strain can accelerate nitro displacement.

Protocol A: Halide Displacement in Deactivated Systems

Target: 1-Halo-2,6-dialkyl-4-nitrobenzenes (or similar). Challenge: Overcoming the loss of resonance stabilization.

Materials
  • Substrate: e.g., 4-chloro-3,5-dimethylnitrobenzene.

  • Nucleophile: Amine (1.2–2.0 equiv) or Alkoxide.

  • Base: Anhydrous K2CO3 (milled) or CsF (for Halex-type reactivity).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Anhydrous). Note: DMF often decomposes at the required temperatures.

Step-by-Step Methodology
  • Preparation: Dry the reaction vessel thoroughly (flame dry under N2). Moisture kills the reactivity of naked anions in these sluggish reactions.

  • Solvation: Dissolve the substrate (1.0 mmol) in NMP (2.0 mL, 0.5 M). High concentration is preferred to drive kinetics.

  • Base Addition: Add milled K2CO3 (2.0 equiv).

    • Critical Step: If using a neutral nucleophile (amine), add 0.1 equiv of 18-crown-6 . This sequesters potassium, creating a "naked," highly reactive carbonate anion to deprotonate the ammonium intermediate.

  • Nucleophile Addition: Add the nucleophile (1.5 equiv).

  • Thermal Activation: Heat the reaction to 130–150 °C .

    • Note: Unlike standard SNAr (often 80 °C), twisted systems require significantly higher energy to overcome the activation barrier.

  • Monitoring: Monitor via HPLC/UPLC every 2 hours.

    • Endpoint: Look for the disappearance of starting material. If <10% conversion after 4 hours, increase temperature to 160 °C or switch to Protocol B (if applicable).

  • Workup: Dilute with EtOAc, wash copiously with water (to remove NMP), then brine. Dry over Na2SO4.

Protocol B: Nitro-Group Displacement (Denitration)

Target: 1-Nitro-2,6-disubstituted benzenes. Challenge: Controlling chemoselectivity (Nitro vs. Halide displacement).

Materials
  • Substrate: e.g., 1-nitro-2,6-dichlorobenzene.

  • Nucleophile: Thiolates (NaSMe) or Phenoxides/Alkoxides. Amines are generally too weak for this specific displacement unless cyclic/constrained.

  • Solvent: DMF or DMSO.

  • Temperature: 80–100 °C (Lower than Protocol A due to steric acceleration).

Step-by-Step Methodology
  • Reagent Formation: If using a thiol or alcohol, pre-form the salt using NaH (1.1 equiv) in DMF at 0 °C. Wait for H2 evolution to cease.

    • Why: You need a pre-formed, hard anionic nucleophile to attack the ipso carbon.

  • Addition: Add the nitro-substrate (1.0 equiv) to the nucleophile solution.

  • Reaction: Heat to 80 °C.

    • Observation: These reactions often exhibit an induction period followed by a rapid exotherm as the nitrite leaving group departs.

  • Quench: Pour into ice water containing 1% NaOH (to solubilize the released nitrite as NaNO2 and prevent nitrosation side reactions).

  • Purification: The product is often a solid that precipitates from water. Filtration is preferred over extraction.

Optimization & Troubleshooting

Solvent & Additive Selection Matrix
VariableRecommendationRationale
Solvent DMSO > NMP > DMF DMSO provides the best stabilization of the charged intermediate (dipolar aprotic) and highest boiling point stability.
Base CsF or K2CO3 Cesium (Cs+) is large and forms loose ion pairs, making the nucleophile more reactive ("naked anion" effect).
Catalyst 18-Crown-6 Essential when using Potassium bases in non-polar solvents or to boost reactivity in NMP.
Leaving Group F >> Cl ≈ NO2 > Br In twisted systems, Fluorine is critical. The high electronegativity compensates for the poor resonance of the nitro group (Inductive effect dominates).
Optimization Workflow

Optimization_Flow Start Start: Standard Conditions (K2CO3, DMF, 100°C) Check Check Conversion (4h) Start->Check No_Rxn < 10% Conversion Check->No_Rxn No Good_Rxn > 50% Conversion Check->Good_Rxn Yes Step1 Switch Solvent to DMSO Increase T to 140°C No_Rxn->Step1 Finish Isolate Product Good_Rxn->Finish Step3 Add 18-Crown-6 or Switch to Cs2CO3 Step1->Step3 Still Low Yield Step2 Switch Leaving Group to F (Halex Reaction first) Step3->Step2 Still Low Yield

Figure 2: Logical workflow for optimizing stalled SNAr reactions in sterically hindered nitrobenzenes.

References

  • Int. J. Mol. Sci. (2022). SNAr Reactions on Nitrobenzene, Benzene and Aniline. (Detailed review of nitro-group activation and displacement patterns).

  • Org. Lett. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction.[1] (Case study on stalling in hindered SNAr systems and solvent effects). [1]

  • WuXi AppTec. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. (Field notes on mechanism, side reactions, and stoichiometry in nitro-aromatic substitutions).

  • J. Org. Chem. Steric Effects in Nucleophilic Aromatic Substitution.[2] (Foundational physical organic chemistry regarding the "Twisted Nitro" effect).

Sources

Reaction conditions for coupling piperidine with 2,3-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Coupling of Piperidine with 2,3-Difluoronitrobenzene

Part 1: Executive Summary & Core Directive

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 3-fluoro-2-(piperidin-1-yl)nitrobenzene via Nucleophilic Aromatic Substitution (


).

The Challenge: The substrate, 2,3-difluoronitrobenzene, presents two potential electrophilic sites (C2 and C3). Achieving high regioselectivity for the C2 position (ortho to the nitro group) while suppressing double substitution or attack at the C3 position (meta to nitro) requires precise kinetic control.

Strategic Approach: This protocol utilizes the "Ortho-Effect"—the enhanced electrophilicity of the carbon atom ortho to the electron-withdrawing nitro group—combined with solvent-controlled thermodynamics to ensure >98% regioselectivity.

Part 2: Scientific Foundation & Mechanism[1][2]

The Regioselectivity Paradigm

In polyfluorinated nitrobenzenes, the site of nucleophilic attack is dictated by the stabilization of the Meisenheimer complex intermediate.

  • C2 Position (Ortho): The negative charge in the transition state can be delocalized onto the nitro group oxygens. This resonance stabilization significantly lowers the activation energy (

    
    ).
    
  • C3 Position (Meta): Attack here places the negative charge on the ring carbons but cannot delocalize it onto the nitro group. Consequently, this pathway is kinetically disfavored.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the favored energetic route.

SNAr_Mechanism Figure 1: Kinetic competition showing the preferential stabilization of the C2-attack pathway. Start 2,3-Difluoronitrobenzene + Piperidine TS_Ortho Meisenheimer Complex (C2) (Stabilized by NO2) Start->TS_Ortho Fast (k1) TS_Meta Meisenheimer Complex (C3) (No NO2 Resonance) Start->TS_Meta Slow (k2) Prod_Ortho Product: 3-Fluoro-2-(piperidin-1-yl)nitrobenzene TS_Ortho->Prod_Ortho - HF Prod_Meta Impurity: 2-Fluoro-3-(piperidin-1-yl)nitrobenzene TS_Meta->Prod_Meta - HF

Part 3: Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleGrade
2,3-Difluoronitrobenzene 1.0Substrate>98%
Piperidine 1.1NucleophileReagentPlus
Potassium Carbonate (

)
1.2HF ScavengerAnhydrous, Powder
Acetonitrile (MeCN) 10 VolSolventHPLC Grade

Why Acetonitrile? While DMF and DMSO accelerate


 reactions due to their high dielectric constants, they are difficult to remove during workup. MeCN provides a balance of sufficient polarity to stabilize the transition state while being easily removable via rotary evaporation.
Step-by-Step Methodology

Step 1: Preparation (0 - 15 min)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 2,3-difluoronitrobenzene (5.0 g, 31.4 mmol) and Acetonitrile (50 mL) .

  • Add

    
     (5.2 g, 37.7 mmol)  in a single portion.
    
    • Note: Ensure the base is finely powdered to maximize surface area.

Step 2: Nucleophile Addition (15 - 30 min)

  • Cool the mixture to 0°C using an ice bath.

    • Rationale: The reaction is exothermic. Starting cold prevents a runaway exotherm that could promote side reactions (e.g., double substitution).

  • Add Piperidine (3.4 mL, 34.5 mmol) dropwise over 10 minutes.

    • Observation: The solution will likely turn bright yellow/orange, indicative of the formation of the charge-transfer complex/Meisenheimer intermediate.

Step 3: Reaction & Monitoring (30 min - 4 hrs)

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously. The reaction is heterogeneous (

    
     is insoluble).
    
  • Checkpoint: Monitor via TLC (20% EtOAc in Hexanes) or HPLC after 2 hours.

    • Target: >98% conversion of starting material.[1][2]

    • Self-Validation: If conversion is <90% after 4 hours, warm to 40°C. Do not exceed 60°C to avoid displacing the second fluorine.

Step 4: Workup & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (100 mL) and Water (100 mL) .

  • Separate the layers.

  • Wash the organic layer with Brine (50 mL) .

  • Dry over

    
     , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is usually a yellow oil or low-melting solid of sufficient purity (>95%). If necessary, recrystallize from cold Ethanol/Water (9:1).

Part 4: Analytical Validation

NMR Interpretation

This reaction is "self-validating" via


 NMR.
  • Starting Material: Shows two distinct multiplet signals (approx. -130 to -150 ppm range).

  • Product: Shows one distinct signal. The loss of the C2-F signal confirms regioselectivity.

  • 
     NMR Diagnostic:  Look for the piperidine protons:
    
    • 
       ppm (4H, triplet-like, 
      
      
      
      -protons next to N).
    • 
       ppm (6H, multiplet, 
      
      
      
      -protons).
Workflow Visualization

Workup_Flow Figure 2: Downstream processing workflow for isolation of the target fluoronitroamine. Rxn_Mix Reaction Mixture (MeCN, Product, K2CO3, Salts) Quench Add EtOAc + Water Rxn_Mix->Quench Phase_Sep Phase Separation Quench->Phase_Sep Aq_Layer Aqueous Layer (KF, KHCO3, excess Piperidine) Phase_Sep->Aq_Layer Discard Org_Layer Organic Layer (Product in EtOAc) Phase_Sep->Org_Layer Keep Drying Dry (Na2SO4) & Concentrate Org_Layer->Drying Final Final Product Yellow Oil/Solid Drying->Final

Part 5: Safety & Troubleshooting

HazardMitigation
HF Generation The reaction produces HF equivalents.

neutralizes this in situ to form KF. Treat aqueous waste as fluoride-contaminated.
Nitro Compounds Potentially explosive if distilled to dryness at high heat. Do not overheat the rotovap bath (>50°C).
Skin Contact Fluoro-nitro compounds are potent sensitizers. Double-glove (Nitrile) and work in a fume hood.

Troubleshooting Table:

  • Issue: Low conversion after 4 hours.

    • Fix: Increase temperature to 45°C. Ensure stirring is vigorous (solid-liquid interface is rate-limiting).

  • Issue: Formation of double-substituted product.

    • Fix: Reduce piperidine equivalents to 1.05. Lower reaction temperature to 0°C.

Part 6: References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Nitrobenzenes." Beilstein Journal of Organic Chemistry. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Refer to Chapter 10: Aromatic Substitution).

  • Process Development for Fluoronitrobenzenes: "Synthesis of p-fluoronitrobenzene by halogen exchange." ResearchGate. Link

Sources

Strategic Utilization of 1-(2-Fluoro-6-nitrophenyl)piperidine as a Pharmaceutical Intermediate

[1]

Executive Summary & Molecule Profile[1]

1-(2-Fluoro-6-nitrophenyl)piperidine is a high-value bifunctional scaffold used in the synthesis of kinase inhibitors, GPCR ligands (specifically 5-HT receptor modulators), and fused heterocyclic drugs.[1] Its strategic value lies in its "ortho-fluoro-nitro" motif, which serves as a "loaded spring" for downstream chemistry:[1]

  • The Nitro Group: A latent amine functionality, easily reduced to an aniline for amide coupling or urea formation.[1]

  • The Fluorine Atom: Serves dual roles—either as a metabolic blocker to extend drug half-life or as a leaving group for intramolecular cyclization to form benzimidazoles or quinoxalines.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₃FN₂O₂
Molecular Weight 224.23 g/mol
Key Functionalities Nitro (reducible), Aryl Fluoride (metabolic block/leaving group), Piperidine (solubilizing pharmacophore)
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

Synthesis Protocol: Regioselective S_NAr

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr).[1][2] The choice of precursor is critical. To achieve the 2-fluoro-6-nitro pattern, 2,6-difluoronitrobenzene is the required starting material.[1] The nitro group activates the ortho positions, making them susceptible to nucleophilic attack by piperidine.[1]

Reaction Scheme

2,6-Difluoronitrobenzene + Piperidine


 this compound + HF1
Critical Process Parameters (CPPs)
  • Stoichiometry: Use a slight excess of piperidine (1.1 eq) to drive conversion, but avoid large excesses which might lead to bis-substitution (displacing both fluorines).

  • Temperature Control: The reaction is exothermic.[1] Uncontrolled heat can lead to "runaway" bis-substitution or decomposition of the nitro group.[1]

  • Base Selection: An auxiliary base (e.g., Diisopropylethylamine - DIPEA) is recommended to scavenge the HF generated, preventing the formation of piperidinium hydrofluoride salts which can stall the reaction.

Step-by-Step Protocol
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2,6-difluoronitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN) (5 mL per gram of substrate).

  • Base Addition: Add DIPEA (1.2 eq) and cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: Add Piperidine (1.05 eq) dropwise over 20 minutes. Note: Maintain internal temperature < 10°C during addition to ensure regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Workup:

    • Evaporate MeCN under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate.[1]

    • Wash with Water (2x) and Brine (1x) to remove DIPEA salts.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the yellow solid product.

Downstream Application: Chemoselective Reduction

The most common pharmaceutical application is reducing the nitro group to an aniline, yielding 2-fluoro-6-(piperidin-1-yl)aniline .[1]

Challenge: Traditional catalytic hydrogenation (Pd/C + H₂) carries a risk of hydrodefluorination (stripping the fluorine atom), especially in ortho-substituted systems.[1] Solution: Use a mild chemical reduction (Fe/NH₄Cl) or a poisoned catalyst (Sulfided Pt/C) to retain the fluorine.

Protocol: Iron-Mediated Reduction (Fluorine Retention)[1]
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 325 mesh, 4.0 eq).

  • Reflux: Heat the suspension to 70°C with vigorous stirring for 2–3 hours. The color will shift from bright yellow (nitro) to pale brown/colorless (amine) with black iron oxide precipitate.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.[1][3]

  • Isolation: Concentrate the filtrate. Alkalinize the residue with Sat. NaHCO₃ and extract into DCM. The resulting aniline is often air-sensitive; store under Nitrogen.[1]

Visualization of Workflows

Figure 1: Synthetic Pathway & Strategic Divergence

This diagram illustrates the synthesis of the scaffold and its divergence into two major drug classes: Kinase Inhibitors (via Amide Coupling) and Benzimidazoles (via Cyclization).

GStart2,6-DifluoronitrobenzeneIntermediate1-(2-Fluoro-6-nitrophenyl)piperidine(The Scaffold)Start->IntermediateSNAr (MeCN, 0°C)ReagentPiperidine + DIPEAReagent->IntermediateReductionReduction(Fe/NH4Cl)Intermediate->ReductionAniline2-Fluoro-6-(piperidin-1-yl)anilineReduction->AnilinePathAPath A: Amide Coupling(R-COOH)Aniline->PathAPathBPath B: Cyclization(Aldehyde/Acid)Aniline->PathBDrug1Kinase Inhibitor(Fluorine Retained)PathA->Drug1Metabolic StabilityDrug2N-Aryl Benzimidazole(Fluorine Displaced/Retained)PathB->Drug2Ring Closure

Caption: Figure 1. Synthesis of the title compound and its divergence into downstream pharmaceutical classes.

Figure 2: Purification Logic Flow

A decision tree for purifying the intermediate based on reaction outcome.[1]

LogicCrudeCrude Reaction Mixture(MeCN removed)TLCTLC Analysis(Hex/EtOAc 8:2)Crude->TLCCleanSingle Spot (Rf ~0.4)TLC->CleanHigh ConversionMixMultiple Spots(SM or Bis-sub)TLC->MixImpurities PresentRecrystRecrystallization(Hot Ethanol)Clean->RecrystColumnFlash Chromatography(Silica Gel)Mix->ColumnFinalPure Intermediate>98% HPLCRecryst->FinalColumn->Final

Caption: Figure 2. Purification decision tree ensuring high purity (>98%) for downstream pharmaceutical applications.

Analytical Standards & QC

To ensure the integrity of this intermediate before proceeding to costly downstream steps, the following specifications must be met:

TestAcceptance CriteriaPurpose
HPLC Purity > 98.0% (Area %)Critical for preventing side-reactions in reduction step.[1]
¹H-NMR Confirm integration of Piperidine protons (1.5–1.7 ppm, 2.9–3.1 ppm) vs Aromatic protons.Verify removal of unreacted piperidine.[1][4]
¹⁹F-NMR Single peak (approx -110 to -120 ppm).[1]Confirm mono-substitution (absence of bis-substituted product).
Water Content (KF) < 0.5%Water can interfere with subsequent anhydrous coupling reactions.[1]

Safety & Handling (SDS Summary)

  • Hazard Identification: The parent compound 2,6-difluoronitrobenzene is a Skin/Eye Irritant and Combustible Liquid [1].[1][5]

  • Genotoxicity: Nitroaromatics and their aniline derivatives are structural alerts for genotoxicity (ICH M7).[1] Handle all powders in a fume hood or glovebox to prevent inhalation.[1]

  • Thermal Stability: Nitro compounds can be energetic.[1] Do not distill the crude material to dryness at high temperatures (>100°C).[1]

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 2,6-Difluoronitrobenzene.[1][5][6] Retrieved from

  • ChemicalBook. (2023).[1][5][7] Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one.[1][8] (Analogous chemistry).[1][9] Retrieved from

  • European Patent Office. (2015).[1] Patent EP2894154: Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[1] (Demonstrates reduction protocols for this class). Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][7][10] Int J Mol Sci. Retrieved from [1]

  • BenchChem. (2025).[1] Strategies to increase the regioselectivity of reactions involving Fluoronitrobenzenes. Retrieved from

Application Note: Chemoselective Reduction of 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 1-(2-Fluoro-6-nitrophenyl)piperidine (Compound A) to 1-(2-Fluoro-6-aminophenyl)piperidine (Compound B) presents a classic chemoselectivity challenge in organic synthesis. The presence of the ortho-fluorine atom renders the molecule susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions, while the ortho-piperidine ring introduces significant steric hindrance.

This Application Note outlines two validated protocols designed to maximize yield (>95%) while suppressing the formation of the critical des-fluoro impurity.

  • Protocol A (Catalytic): Sulfided Platinum-on-Carbon (Pt/C) hydrogenation for scalability and cleanliness.

  • Protocol B (Stoichiometric): Iron/Ammonium Chloride (Modified Bechamp) for robustness and low cost.

Chemical Context & Critical Quality Attributes (CQAs)

The Substrate

Compound A is a key intermediate in the synthesis of antidepressant agents (e.g., Vortioxetine analogs). The steric bulk of the piperidine ring forces the nitro group out of planarity, potentially retarding reduction rates compared to non-hindered nitroarenes.

The Defluorination Trap

Standard hydrogenation catalysts (e.g., Pd/C) readily undergo oxidative addition into C-F bonds, particularly when the ring is electron-deficient or when the fluorine is activated by ortho/para nitrogen substituents.

Key Impurity to Monitor:

  • Impurity X: 1-(2-Aminophenyl)piperidine (Result of HDF).

  • Acceptance Criteria: Impurity X < 0.10% (Area %).

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the competing defluorination and condensation side reactions.

ReactionPathway Substrate This compound (Starting Material) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Azo Azo Dimer (Colored Impurity) Nitroso->Azo Condensation (High pH) Target 1-(2-Fluoro-6-aminophenyl)piperidine (Target Product) Hydroxylamine->Target 2e- Reduction (Rate Limiting) Hydroxylamine->Azo Condensation Impurity Des-Fluoro Aniline (Impurity X) Target->Impurity Pd/C + H2 (Over-reduction)

Figure 1: Reaction cascade showing the stepwise reduction to the aniline and the risk of hydrodefluorination (Red Dashed Line) if non-selective catalysts are used.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scale-up (>100g), GMP environments, clean impurity profiles. Mechanism: Platinum is inherently less active toward C-Halogen hydrogenolysis than Palladium. Sulfiding the catalyst (poisoning) further occupies high-energy active sites responsible for C-F cleavage without inhibiting nitro reduction.

Materials
  • Substrate: this compound (1.0 equiv).

  • Catalyst: 5% Pt/C (Sulfided), typically 2-5 wt% loading relative to substrate.

  • Solvent: Methanol or Ethyl Acetate (EtOAc).[1]

  • Reagent: Hydrogen gas (H2).

Step-by-Step Methodology
  • Preparation: In a pressure reactor (autoclave), dissolve the substrate in EtOAc (10 volumes). Note: EtOAc is preferred over MeOH if the free base product is oily, as it facilitates direct workup.

  • Catalyst Charge: Add 5% Sulfided Pt/C (3 wt% relative to substrate).

    • Safety: Add the catalyst under an inert atmosphere (N2 or Ar) to prevent ignition of solvent vapors.

  • Purge: Seal the reactor. Purge with Nitrogen (3x 3 bar) followed by Hydrogen (3x 3 bar).

  • Reaction: Pressurize to 5 bar (70 psi) H2. Heat to 40°C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours.

    • IPC (In-Process Control): Check by HPLC. Target: Substrate < 0.5%, Hydroxylamine intermediate < 0.5%.

  • Filtration: Cool to 20°C. Vent H2 and purge with N2. Filter the mixture through a Celite® pad to remove the catalyst.[1] Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Protocol B: Modified Bechamp Reduction (Fe/NH4Cl)

Best for: Laboratory scale (<50g), academic settings, or when high-pressure equipment is unavailable. Mechanism: Single Electron Transfer (SET) from zero-valent Iron. The use of Ammonium Chloride (NH4Cl) as a weak electrolyte prevents the strong acidic conditions of the traditional Bechamp (Fe/HCl), protecting the piperidine ring and preventing acid-catalyzed hydrolysis.

Materials
  • Substrate: this compound (10 mmol).

  • Reductant: Iron Powder (325 mesh, 5.0 equiv). Note: Activated Fe is critical.

  • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Methodology
  • Activation: If using old iron powder, briefly wash with 1M HCl, then water, then acetone, and dry under vacuum to remove surface oxides.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the Substrate (10 mmol) and Iron Powder (50 mmol) in Ethanol (40 mL).

  • Initiation: Dissolve NH4Cl (50 mmol) in Water (10 mL) and add to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The reaction is heterogeneous. The grey iron powder will darken to black/brown iron oxides (Fe3O4).

  • Timecourse: Monitor by TLC or HPLC every 30 mins. Complete conversion usually occurs within 2-3 hours.

  • Workup (The "Emulsion Killer" Method):

    • Challenge: Iron sludge can form intractable emulsions with basic amines.

    • Solution: While still warm, filter the mixture through a Celite pad. Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the aqueous residue with EtOAc (50 mL) and Water (20 mL).

    • Critical Step: Adjust pH to >10 using 2M NaOH to ensure the aniline and piperidine are in the free base form.

    • Separate phases.[2] Extract aqueous layer 2x with EtOAc.

    • Dry organic layers over Na2SO4 and concentrate.

Purification & Workup Workflow

The following flowchart details the critical decision points in the purification process to ensure removal of metal residues and specific impurities.

WorkupFlow RxnComplete Reaction Complete (IPC: SM < 0.5%) Filter Filtration (Celite) Remove Catalyst/Fe Sludge RxnComplete->Filter Conc Concentrate Solvent Filter->Conc pH_Adjust pH Adjustment (Target pH > 10) Conc->pH_Adjust Ensure Free Base Extract Extraction (EtOAc/Water) pH_Adjust->Extract SaltFormation Optional: HCl Salt Formation (Purges non-basic impurities) Extract->SaltFormation If purity < 95% FinalProduct Pure 1-(2-Fluoro-6-aminophenyl)piperidine Extract->FinalProduct If purity > 98% SaltFormation->FinalProduct

Figure 2: Workup strategy emphasizing pH control to recover the basic piperidine product.

Analytical Data & Troubleshooting

Expected Data
  • Appearance: Pale yellow to brown oil (oxidizes upon air exposure; store under Argon).

  • Mass Spectrometry (ESI+):

    • Substrate (NO2): [M+H]+ = 225.1

    • Product (NH2): [M+H]+ = 195.1

    • Impurity X (Des-F): [M+H]+ = 177.1 (Critical Alert)

Troubleshooting Table
IssueProbable CauseCorrective Action
Defluorination (>1%) Catalyst too active (Pd/C used).Switch to Sulfided Pt/C or Fe/NH4Cl.
Incomplete Reaction Steric hindrance or catalyst poisoning.Increase temperature to 50°C; Increase H2 pressure; Ensure Iron is activated.
Low Yield (Emulsion) Iron sludge trapping product.Use the "Hot Filtration" method in Protocol B; Add EDTA to aqueous workup to chelate Fe ions.
Blue/Green Color Nitroso intermediate condensation.Reaction stopped too early. Continue reflux until colorless/brown.

References

  • Vortioxetine Synthesis: Process for the preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. European Patent Office. Patent EP2894154. (Demonstrates the relevance of the nitro-reduction in this scaffold).

  • Sulfided Pt/C Selectivity: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Bechamp Mechanism:The reduction of nitro compounds with iron and ammonium chloride. Journal of Chemical Education. (General grounding for the Fe/NH4Cl mechanism).
  • Chemoselective Reduction: Selective reduction of nitroarenes in the presence of sensitive functional groups. Chemical Reviews.

Sources

Application Note: Strategic Synthesis of 2-(piperidin-1-yl)-3-fluoroaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(piperidin-1-yl)-3-fluoroaniline motif is a critical pharmacophore in medicinal chemistry, serving as a structural core for several kinase inhibitors, most notably MEK inhibitors like Cobimetinib (Cotellic). This scaffold owes its biological utility to the specific electronic and steric environment created by the ortho-fluorine and the bulky piperidine ring, which often dictates the binding conformation in the ATP-binding pocket of kinases.

This application note provides a validated, scalable protocol for synthesizing this moiety starting from 2,3-difluoronitrobenzene . The route leverages the thermodynamic and kinetic preference of Nucleophilic Aromatic Substitution (SNAr) to achieve high regioselectivity, followed by a chemoselective reduction.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the ortho-effect of the nitro group to differentiate between two fluorine atoms.

  • Scalability: Avoids expensive palladium catalysts in the C-N bond formation step.

  • Self-Validating: Includes checkpoint metrics (TLC, NMR shifts) to ensure intermediate purity before proceeding.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the disparate electrophilicity of the two fluorine atoms in 2,3-difluoronitrobenzene .

  • F-C(2): Located ortho to the Nitro group (strong Electron Withdrawing Group). The Meisenheimer complex formed upon nucleophilic attack is stabilized by resonance with the nitro group.

  • F-C(3): Located meta to the Nitro group. It lacks the direct resonance stabilization for SNAr, making it significantly less reactive.

Pathway Diagram

SynthesisPath Figure 1: Retrosynthetic logic relying on ortho-activation by the nitro group. SM 2,3-Difluoronitrobenzene (Starting Material) Inter Intermediate: 2-(piperidin-1-yl)-3-fluoronitrobenzene SM->Inter Step 1: S_NAr K2CO3, DMF, 60°C (Regioselective Attack at C2) Pip Piperidine (Nucleophile) Pip->Inter Prod Product: 2-(piperidin-1-yl)-3-fluoroaniline Inter->Prod Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Experimental Protocols

Step 1: Regioselective SNAr Reaction

Objective: Displacement of the C2-fluorine by piperidine.

Materials
  • Substrate: 2,3-Difluoronitrobenzene (1.0 equiv)

  • Nucleophile: Piperidine (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.5 M concentration]

Protocol
  • Setup: Charge a round-bottom flask with 2,3-difluoronitrobenzene and DMF. Stir until dissolved.

  • Base Addition: Add K2CO3 in a single portion. The suspension may turn slightly yellow.

  • Nucleophile Addition: Add piperidine dropwise via syringe over 10 minutes.

    • Expert Insight: Although the C2-position is activated, the reaction is exothermic. Dropwise addition prevents thermal runaway which could promote minor substitution at the C3 position or bis-substitution.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product usually fluoresces intensely yellow/orange under UV (254 nm) due to the nitro-amine conjugation.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume). The product typically precipitates as a bright yellow/orange solid.

    • Filter the solid. If oil forms, extract with Ethyl Acetate (EtOAc), wash with water (3x) to remove DMF, and dry over Na2SO4.

Data & Validation (Intermediate)
ParameterObservation / Limit
Appearance Yellow to Orange solid/oil
19F NMR Reactant: ~ -130 & -150 ppm (2 peaks)Product: Single peak ~ -120 to -125 ppm (Shift indicates loss of one F)
Regioisomer Check If C3 is attacked, the 1H NMR splitting pattern of aromatic protons changes distinctively.[1] C2-attack retains a specific ABC pattern.
Step 2: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.

Method A: Catalytic Hydrogenation (Standard)

Best for high purity and yield, provided no other reducible groups (alkenes/alkynes) are present.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (0.2 M).

  • Catalyst: Add 10 wt% Pd/C (5% loading).

    • Safety: Pd/C is pyrophoric. Add under a blanket of Nitrogen or Argon.

  • Hydrogenation: Purge with H2 (balloon pressure or 1-2 atm). Stir vigorously at Room Temperature (RT) for 2–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Concentration: Evaporate solvent under reduced pressure.

Method B: Iron-Mediated Reduction (Alternative)

Best if the lab lacks hydrogenation equipment or if the substrate contains groups sensitive to catalytic hydrogenation.

  • Setup: Suspend the nitro-intermediate in Ethanol/Water (3:1).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Reaction: Reflux (approx. 80°C) for 2 hours.

  • Workup: Filter hot through Celite. Dilute filtrate with water and extract with EtOAc.

Purification & Isolation Workflow

Anilines are distinctively basic, allowing for a "Self-Validating" Acid/Base extraction purification which removes non-basic impurities (like unreacted nitro starting material).

Workup Figure 2: Acid-Base extraction strategy for aniline purification. Crude Crude Reaction Mixture (Aniline + Impurities) AcidWash Dissolve in EtOAc Extract with 1M HCl Crude->AcidWash OrgLayer Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product as Ammonium Salt) AcidWash->AqLayer Keep BaseStep Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->BaseStep FinalExt Extract with EtOAc Dry & Concentrate BaseStep->FinalExt Pure Pure 2-(piperidin-1-yl)-3-fluoroaniline FinalExt->Pure

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of Isomers) Temperature too high during SNAr addition.Cool reaction to 0°C during piperidine addition, then warm slowly to RT.
Incomplete Conversion (Step 1) Water in solvent (OH- competes or deactivates base).Use anhydrous DMF/MeCN and dry K2CO3.
Defluorination during Reduction Over-reduction (Hydrogenolysis of C-F bond).This is rare with Pd/C at RT, but if observed, switch to Method B (Fe/NH4Cl) or use PtO2 (Adams catalyst) which is less prone to dehalogenation.
Product is Dark/Black Oxidation of aniline.Anilines oxidize in air. Store under Nitrogen/Argon in the dark. Use immediately for the next step if possible.

References

  • Genentech, Inc. & Exelixis, Inc. (2015). Process for the preparation of Cobimetinib. US Patent Application US20180273506A1.

    • Context: Describes the industrial preparation of the piperidine-fluoroaniline core for Cobimetinib.
  • Sythana, S., et al. (2014).[2] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.

    • Context: While this paper discusses the 2,4-isomer, it provides critical mechanistic insight into solvent effects on regioselectivity in difluoronitrobenzenes.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9742, 3-Fluoroaniline.

    • Context: Physical property data and safety handling for fluoroaniline deriv
  • Wendt, M., et al. (2018). Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Journal of Fluorine Chemistry.

    • Context: Further validation of the ortho-effect in nucleophilic arom

Sources

Microwave-assisted synthesis of sterically hindered aryl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Sterically Hindered Aryl Piperidines

Executive Summary

The synthesis of sterically hindered aryl piperidines is a critical bottleneck in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors. Traditional thermal methods (oil bath reflux) often suffer from prolonged reaction times (24–48 h), incomplete conversion, and high catalyst loading due to the significant activation energy barriers imposed by ortho-substituents on the aryl ring or


-substituents on the piperidine core.

This Application Note details a validated, high-throughput protocol utilizing microwave irradiation to overcome these steric barriers. By leveraging the specific dielectric heating effects of microwaves combined with Third- and Fourth-Generation Buchwald Precatalysts (specifically RuPhos Pd G4), researchers can achieve quantitative yields in under 30 minutes.

Strategic Workflow: Method Selection

Before initiating synthesis, the electronic nature of the aryl halide determines the optimal pathway. Microwave irradiation accelerates both pathways, but the mechanism differs.

MethodSelection Start Target: Aryl Piperidine Synthesis Analyze Analyze Aryl Halide Electronics Start->Analyze Decision Electron Deficient? (e.g., -NO2, -CN, Pyridine, Pyrimidine) Analyze->Decision SNAr Pathway A: MW-Assisted SNAr (Nucleophilic Aromatic Substitution) Decision->SNAr Yes (Activated) Buchwald Pathway B: MW-Assisted Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Decision->Buchwald No (Unactivated/Deactivated) SNAr_Details Solvent: DMSO/NMP Temp: 120-180°C Time: 10-20 min No Metal Catalyst SNAr->SNAr_Details Buchwald_Details Catalyst: RuPhos Pd G4 Base: NaOtBu / Cs2CO3 Solvent: Toluene/Dioxane Temp: 100-140°C Buchwald->Buchwald_Details

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics.

Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Target Application: Coupling of unactivated or electron-rich aryl halides (Cl, Br, I, OTf) with sterically hindered piperidines (e.g., 2,6-dimethylpiperidine).

Mechanistic Rationale

Steric hindrance severely retards the reductive elimination step of the catalytic cycle.

  • Why Microwave? Rapid superheating overcomes the high activation energy (

    
    ) required to force the bulky amine and aryl group together on the Palladium center.
    
  • Why RuPhos Pd G4? The bulky biaryl phosphine ligand (RuPhos) prevents the formation of inactive Pd-dimers and creates a "pocket" that facilitates the reductive elimination of secondary amines. The G4 precatalyst ensures rapid generation of the active monoligated Pd(0) species even at lower temperatures during the ramp phase.

Materials
  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass) with crimp cap/septum.

  • Catalyst: RuPhos Pd G4 (Sigma-Aldrich #900329 or equivalent).

  • Base: Sodium tert-butoxide (NaOtBu) (Sublimed grade preferred).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

    • Note: Toluene is non-polar and absorbs microwaves poorly.[1] Use a silicon carbide (SiC) passive heating element or add 5% DMF to dope the solvent for efficient heating.

Step-by-Step Procedure
  • Charge Solids: In a glovebox (or under argon flow), add:

    • Aryl Halide (1.0 equiv, e.g., 1.0 mmol)[2]

    • Hindered Piperidine (1.2 equiv)

    • NaOtBu (1.4 equiv)[2]

    • RuPhos Pd G4 (1–2 mol%)

    • Optional: If using aryl chlorides, add 1 mol% RuPhos free ligand to extend catalyst life.

  • Solvent Addition: Add anhydrous Toluene (concentration 0.2 M to 0.5 M). Add a magnetic stir bar.

  • Seal & Purge: Crimp the vial. If not in a glovebox, purge with

    
     for 5 minutes via needle. Oxygen is the enemy of this reaction at high temperatures.
    
  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 110 °C – 130 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Absorption Level: High (if using SiC vessel) or Normal.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Microwave-Assisted SNAr

Target Application: Coupling of electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine) with hindered piperidines.

Mechanistic Rationale

This reaction proceeds via a Meisenheimer complex. The rate-determining step is often the initial nucleophilic attack, which is sterically impeded. Microwave irradiation provides the kinetic energy to overcome the repulsion between the bulky amine and the aryl ring's ortho hydrogens.

Step-by-Step Procedure
  • Charge: To a 2–5 mL microwave vial, add:

    • Activated Aryl Halide (1.0 mmol)

    • Hindered Piperidine (1.5 equiv)

    • Base: DIPEA (2.0 equiv) or

      
       (2.0 equiv).
      
  • Solvent: Add DMSO or NMP (2 mL).

    • Green Alternative: Ethanol or water can be used for highly activated substrates, but temperatures are limited by pressure limits of the vessel.

  • Microwave Parameters:

    • Temperature: 150 °C – 180 °C

    • Hold Time: 10 minutes

    • Pressure Limit: Set to 20 bar (safety cutoff).

  • Workup: Pour reaction mixture into water (20 mL). The product often precipitates. Filter and wash with water.[3] If oil forms, extract with EtOAc.

Comparative Data: Thermal vs. Microwave

Substrate PairMethodTemp/TimeYieldNotes
2-Cl-Pyridine + 2-Me-Piperidine Thermal (Reflux)110°C / 24 h45%Incomplete conversion.
Microwave 160°C / 15 min 92% Clean profile.
2-Br-Toluene + Piperidine Thermal (Pd/BINAP)100°C / 18 h60%Significant dehalogenation.
Microwave (RuPhos) 120°C / 20 min 95% Quantitative.

Scientific Validation & Troubleshooting

The "Microwave Effect" in Catalysis

While debated, the consensus in palladium catalysis is that the primary benefit is inverted thermal gradients . In an oil bath, the vessel walls are hot, and the center is cooler. In microwave heating, the solvent/catalyst dipoles align with the field, generating heat internally. This uniform, rapid heating prevents the "wall effect" decomposition of the active Pd(0) species often seen in long thermal cycles.

CatalyticCycle cluster_MW Microwave Acceleration Zone Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide AmineBind Amine Binding OxAdd->AmineBind Hindered Amine Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination Deprot->RedElim Steric Bottleneck RedElim->Pd0 Product Release

Figure 2: The Buchwald-Hartwig catalytic cycle. The Reductive Elimination step (highlighted) is the rate-determining step for hindered substrates, significantly accelerated by MW energy.

Troubleshooting Guide
  • Low Yield (Pd Coupling): Check oxygen levels. MW superheating accelerates Pd oxidation if the vessel isn't purged. Switch to a glovebox preparation.

  • Vessel Failure: If using Toluene, ensure the volume is >2 mL for a 10 mL vial to ensure the temperature probe (IR) reads accurately, or use a fiber-optic probe.

  • Black Precipitate (Palladium Black): Catalyst decomposition. Lower temperature by 10°C and extend time, or add 1 mol% free ligand (RuPhos).

References

  • Microwave-Assisted Buchwald–Hartwig Amination (General Protocol)

    • Bagley, M. C., et al. "Microwave-assisted Buchwald–Hartwig amination: a rapid and promising approach." Journal of Organic Chemistry.
    • (Representative DOI for context).

  • RuPhos Pd G4 & Precatalyst Utility

    • Buchwald, S. L., et al.[4] "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides." MIT Buchwald Lab Publications.

  • Microwave Effects in Organic Synthesis

    • Kappe, C. O.[3] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Vendor Application Notes (Validation)

    • Biotage Application Note: "Transition Metal-Catalyzed Couplings."

  • SNAr of Hindered Systems

    • Leadbeater, N. E. "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating." Chemical Communications.[5]

Sources

Application Note: High-Purity Isolation and Purification of 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification strategy for 1-(2-Fluoro-6-nitrophenyl)piperidine , a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoronitrobenzene with piperidine. While the reaction is robust, the challenge lies in the complete removal of the excess piperidine nucleophile and the regioselective isolation of the target. This protocol leverages the significant pKa differential between the aliphatic amine (piperidine) and the resulting nitroaniline product to achieve >99% purity via a chemically logical acid-base extraction, minimizing the need for expensive chromatographic steps.

Chemical Context & Synthesis Logic[1][2]

The Target Molecule[1][3]
  • IUPAC Name: this compound[1]

  • Structure Analysis: The molecule features a piperidine ring attached to a phenyl core.[2] The core is substituted with a nitro group at the 6-position and a fluorine atom at the 2-position relative to the piperidine nitrogen.

  • Key Physicochemical Property: The nitrogen atom attached to the aromatic ring is part of a vinylogous amide system (conjugated with the o-nitro group). Consequently, its basicity is drastically reduced (pKa < 1) compared to the free piperidine starting material (pKa ~11.2).

Synthesis Route (SNAr)

The standard synthesis utilizes 2,6-difluoronitrobenzene as the electrophile. Due to the symmetry of the starting material, nucleophilic attack by piperidine at either ortho-fluorine position yields the same product, eliminating regioisomer formation inherent to asymmetric precursors (like 2,3-difluoronitrobenzene).

Reaction:



Purification Protocol

Method A: The "pKa Swing" Extraction (Recommended)

This method relies on the >10 log unit difference in basicity between the product and the impurity (piperidine). It is the most efficient method for multigram to kilogram scales.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (

    
    )
    

Protocol:

  • Quench: Dilute the completed reaction mixture with DCM (approx. 10 mL per gram of substrate).

  • Acid Wash (Critical Step):

    • Transfer the organic phase to a separatory funnel.

    • Wash twice with 1.0 M HCl (1:1 volume ratio relative to organic phase).

    • Mechanism:[3][2] The excess piperidine (pKa ~11.2) is quantitatively protonated to form water-soluble piperidinium chloride. The target product, being a highly electron-deficient aniline (pKa < 1), remains unprotonated and stays in the organic layer.

  • Neutralization: Wash the organic layer once with saturated

    
     to remove any trace acid and ensure the product is in its free base form (though it likely never protonated).
    
  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Result: Typically yields a bright yellow/orange solid or oil with >95% purity.

Method B: Recrystallization (Polishing)

If the crude from Method A requires further polishing (e.g., to remove trace colored impurities or hydrolysis byproducts), recrystallization is effective.

Solvent System: Ethanol (EtOH) or Isopropyl Alcohol (IPA) / Water. Protocol:

  • Dissolve the crude solid in the minimum amount of boiling EtOH.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filter the yellow crystals and wash with cold 1:1 EtOH/Water.

Process Flow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the fate of impurities at each stage.

PurificationFlow Reaction Crude Reaction Mixture (Product + Excess Piperidine + Salts) Dilution Dilute with DCM Reaction->Dilution AcidWash Wash with 1.0 M HCl (Partitioning Step) Dilution->AcidWash AqueousLayer Aqueous Layer (Piperidinium Chloride) AcidWash->AqueousLayer Removes Piperidine OrganicLayer Organic Layer (Target Product) AcidWash->OrganicLayer Retains Product BaseWash Wash with Sat. NaHCO3 OrganicLayer->BaseWash Drying Dry (Na2SO4) & Concentrate BaseWash->Drying FinalProduct Pure this compound (Yellow Solid) Drying->FinalProduct

Figure 1: Purification workflow leveraging selective protonation to separate the basic amine impurity from the non-basic nitroaniline product.

Analytical Quality Control

To validate the success of the purification, the following criteria must be met.

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (CDCl3)Absence of multiplet at ~1.5 ppm and ~2.8 ppm (Free Piperidine)Product piperidine protons will be shifted downfield (approx 3.0-3.2 ppm) due to the aromatic ring.
Regiochemistry 19F NMR Single Fluorine peakConfirms no mixture of isomers (critical if using 2,3-difluoro precursor).
Purity HPLC-UV (254 nm)> 98.0% AreaMain impurity is usually trace hydrolysis phenol if reaction was wet.
Residual Solvent GC-HS < 5000 ppmCheck for DCM or EtOH entrapment in the crystal lattice.

Expert Insight on NMR: In the 1H NMR , look specifically for the integration of the piperidine ring protons. The protons adjacent to the nitrogen (


) in the product will appear as a triplet or broad signal around 3.0–3.2 ppm. If you see distinct multiplets upfield around 2.7–2.8 ppm, your acid wash was insufficient, and free piperidine remains.

References

  • Synthesis of Fluorinated Piperidines: Title: Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction.[4] Source: Beilstein Journal of Organic Chemistry (via NIH/PMC). URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Context: Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Source: Molecules (via NIH/PMC). URL:[Link]

  • Compound Properties & Identification: Title: this compound Product Information.[1] Source: Kishida Chemical Co., Ltd.[1] URL:[Link]

  • General Piperidine Physical Properties: Title: Piperidine - Chemical & Physical Properties.[1][2][5][6][7][8][9] Source: Cheméo.[8] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions for 2,6-Disubstituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nucleophilic Aromatic Substitution (SNAr) reactions, specifically tailored for researchers encountering challenges with 2,6-disubstituted benzene substrates. The inherent steric hindrance posed by substituents flanking the reaction center makes these transformations notoriously difficult, often leading to low yields or complete reaction failure. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these synthetic hurdles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the SNAr reaction of sterically hindered substrates in a direct question-and-answer format.

Q1: My SNAr reaction with a 2,6-disubstituted aryl halide shows very low or no conversion, even with a strongly activated ring. What is the primary cause and how can I fix it?

A1: The primary culprit is almost certainly steric hindrance . The two ortho-substituents physically block the incoming nucleophile from approaching the ipso-carbon (the carbon bearing the leaving group).[1][2][3] This increases the activation energy of the first, rate-determining step: the formation of the Meisenheimer complex.[4][5]

Immediate Troubleshooting Steps:

  • Increase Reaction Temperature: This is the most straightforward approach to overcome a high activation barrier. If you are running the reaction at 80 °C, try increasing it to 120 °C or higher. Consider switching to a higher-boiling solvent if necessary (see Q3).

  • Use a Smaller Nucleophile: If your nucleophile is bulky (e.g., a secondary amine or a tertiary alkoxide), steric repulsion will be severe.[6] If possible, switch to a smaller, less hindered nucleophile (e.g., a primary amine, sodium azide, or methoxide).

  • Change the Leaving Group: For SNAr reactions, the reactivity order is F > Cl > Br > I.[2][7] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the initial nucleophilic attack, which is the rate-determining step.[2] If you are using a chloride or bromide, synthesizing the corresponding fluoride derivative can dramatically improve yields.

Q2: I'm observing decomposition of my starting material or product at the high temperatures required for the reaction. What are my options?

A2: Balancing reactivity and stability is crucial. When thermal degradation is an issue, brute-force heating is not a viable solution.

Alternative Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar solvent and reactants, often allowing for lower bulk temperatures and much shorter reaction times (minutes vs. hours).[8][9][10] This minimizes the time the substrate is exposed to high temperatures, reducing degradation.

  • Flow Chemistry: Performing the reaction in a continuous flow reactor allows for precise control over temperature, pressure, and reaction time.[11][12] Superheating the solvent above its atmospheric boiling point can be safely achieved, dramatically increasing the reaction rate while minimizing the residence time to prevent decomposition.[13]

  • Catalysis: Instead of relying solely on thermal energy, a catalyst can provide an alternative, lower-energy reaction pathway. See the detailed discussion in Q5.

Q3: Which solvent is best for a sterically hindered SNAr reaction?

A3: The choice of solvent is critical. The SNAr mechanism involves the formation of a negatively charged intermediate (the Meisenheimer complex).[14][15] Polar aprotic solvents are essential as they can stabilize this charged intermediate without solvating and deactivating the nucleophile through hydrogen bonding.[16][17][18]

SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations
DMSO 18947Excellent solvating power, high boiling point. Can be difficult to remove.
DMF 15337Good general-purpose solvent, lower boiling point than DMSO.
NMP 20232Very high boiling point, useful for very unreactive substrates.
Sulfolane 28543Extremely high boiling point and polarity, for the most challenging reactions.
Acetonitrile 8238Lower boiling point, useful for moderately hindered systems or with microwave heating.

Pro-Tip: For extremely challenging reactions, a switch from DMF to DMSO or NMP is a standard optimization step to access higher temperatures.[19]

Q4: My yield is stuck at ~50%, and the reaction won't go to completion, even after prolonged heating. What could be causing this?

A4: This phenomenon is often indicative of product inhibition . The product of the reaction, now bearing an electron-donating nucleophile moiety, can sometimes coordinate more strongly to a catalyst or interact with reactants in a way that stalls the reaction.[20][21]

Troubleshooting Product Inhibition:

  • Modify Reaction Concentration: Try running the reaction at a more dilute concentration. This can sometimes disfavor the inhibitory product-reactant interactions.

  • Change the Solvent System: A different solvent may disrupt the non-covalent interactions responsible for product inhibition.[21]

  • Use a Stronger Base: If your nucleophile is an alcohol or thiol, ensure it is fully deprotonated. Incomplete deprotonation can lead to complex equilibria that stall the reaction. Using a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) instead of a carbonate base can ensure the nucleophile is fully active.[6][22]

Q5: When should I consider using a catalyst for my SNAr reaction?

A5: A catalyst should be considered when thermal methods are insufficient or lead to degradation. Catalysts can activate the substrate, the nucleophile, or both.

Types of Catalysis for SNAr:

  • Lewis Acid Catalysis: Lewis acids can coordinate to heteroatoms on the aromatic ring (e.g., in pyridines or other N-heterocycles), increasing the ring's electrophilicity and making it more susceptible to nucleophilic attack.[23]

  • π-Arene Metal Catalysis: Transition metals like Ruthenium(II) or Rhodium(III) can form a π-complex with the aromatic ring.[20] This coordination withdraws significant electron density from the ring, providing a powerful activation equivalent to having multiple nitro groups, thus facilitating the SNAr reaction even on electron-neutral rings.[20][23]

  • Nucleophilic Catalysis: Certain tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), can act as nucleophilic catalysts.[24][25] They can displace the leaving group to form a highly reactive pyridinium-like intermediate, which is then readily displaced by the primary nucleophile. This is particularly effective for reactions on activated heterocyclic systems.[25]

Part 2: Deeper Dive - Frequently Asked Questions (FAQs)

This section provides more detailed mechanistic explanations for the challenges associated with 2,6-disubstituted substrates.

Q6: How exactly do the 2,6-substituents inhibit the reaction? I understand steric hindrance, but are there electronic effects?

A6: The inhibitory effect is twofold, involving both sterics and electronics, which ultimately destabilize the key Meisenheimer complex intermediate.

  • Steric Repulsion: As discussed, the primary effect is the steric clash between the ortho-substituents and the incoming nucleophile. This raises the energy of the transition state leading to the Meisenheimer complex.[3][26]

  • Disruption of Resonance: For an SNAr reaction to be efficient, a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) group, is typically required at the para or ortho position relative to the leaving group.[5][15][27] This EWG stabilizes the negative charge of the Meisenheimer complex through resonance. However, bulky 2,6-substituents can force the EWG (e.g., a para-nitro group) to twist out of the plane of the benzene ring. This loss of planarity breaks the π-orbital overlap, severely diminishing its ability to stabilize the negative charge via resonance. This destabilizes the intermediate and increases the overall activation energy.

Q7: What is the Meisenheimer complex, and why is its stability so important?

A7: The Meisenheimer complex is the crucial, negatively charged intermediate formed when the nucleophile attacks the electron-deficient aromatic ring.[14][28] The formation of this complex temporarily breaks the ring's aromaticity, which is energetically costly.[4] The reaction rate is directly related to the stability of this intermediate; a more stable Meisenheimer complex corresponds to a lower activation energy for its formation.[29][30] Electron-withdrawing groups, particularly at the ortho and para positions, are essential for delocalizing the negative charge and stabilizing this complex.[2][15] Any factor that destabilizes it, such as the steric and electronic effects from 2,6-disubstitution, will slow down or prevent the reaction.

Q8: Can computational chemistry help predict the feasibility of a difficult SNAr reaction?

A8: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. By modeling the reactants, the Meisenheimer complex, and the transition states, you can calculate the activation energy barriers for the reaction.[26][31] This allows you to:

  • Compare the relative reactivity of different substrates (e.g., fluoro vs. chloro).

  • Assess the impact of different ortho-substituents.

  • Predict whether a reaction is likely to proceed under reasonable laboratory conditions before committing to extensive experimental work.

Part 3: Key Experimental Protocols & Workflows

Troubleshooting Workflow for Low-Yielding SNAr Reactions

This workflow provides a logical sequence of steps to optimize your reaction.

G

Protocol 1: General Procedure for a Challenging SNAr with an Amine Nucleophile

This protocol is a robust starting point for the reaction of a 2,6-disubstituted aryl fluoride with a primary or secondary amine.

Materials:

  • 2,6-disubstituted aryl fluoride (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,6-disubstituted aryl fluoride (1.0 eq) and the carbonate base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagent Addition: Add anhydrous DMSO via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl fluoride. Add the amine nucleophile (1.2-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath to 120-150 °C. Monitor the reaction progress by TLC or LC-MS. Note: These reactions can be slow, requiring 12-48 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (to remove DMSO), followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted SNAr for Rapid Optimization

This protocol is ideal for overcoming high activation barriers and reducing reaction times.[8]

Materials:

  • 2,6-disubstituted aryl fluoride (1.0 eq)

  • Alcohol or Thiol nucleophile (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Nucleophile Preparation: In a microwave reaction vial equipped with a small magnetic stir bar, suspend NaH (1.5 eq) in anhydrous DMF. At 0 °C, add the alcohol or thiol nucleophile (1.5 eq) dropwise. Allow the mixture to stir at room temperature for 20 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add the 2,6-disubstituted aryl fluoride (1.0 eq) to the vial.

  • Microwave Reaction: Seal the vial with a septum cap and place it in the microwave reactor. Set the reaction temperature to 150-180 °C, with a hold time of 10-30 minutes. Use dynamic power control.

  • Workup & Purification: After the reaction, cool the vial to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash, dry, and purify as described in Protocol 1.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters. [Link]

  • Catalysed SNAr reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. [Link]

  • C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd. [Link]

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Communications. [Link]

  • Stable Spirocyclic Meisenheimer Complexes. Molecules. [Link]

  • Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • Scope of study. (a) Previously observed Meisenheimer complexes have... ResearchGate. [Link]

  • A gradient-based flow chemistry approach for the investigation of solvent effects in chemical reactions. Reaction Chemistry & Engineering. [Link]

  • The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Inorganic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

  • A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Stanford University. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of Chemical Information and Modeling. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]

  • Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham E-Theses. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. The Journal of Organic Chemistry. [Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. ACS Omega. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Reminiscing the microwave-assisted chemistry of 5- and 6-membered benzene-fused N-heterocycles. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances. [Link]

  • Concerted nucleophilic aromatic substitutions. Nature Chemistry. [Link]

  • Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. YouTube. [Link]

Sources

Removing unreacted piperidine from nitroaryl reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Purification & Workup Topic: Removal of Unreacted Piperidine from Nitroaryl Reaction Mixtures Ticket ID: PUR-AMINE-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess piperidine (bp 106°C) from a nucleophilic aromatic substitution (


) or condensation reaction. Because piperidine is a secondary amine with a high boiling point, simple evaporation often leaves a residue that interferes with crystallization and downstream analysis.

This guide provides three validated protocols ranging from standard extraction to solid-phase scavenging, designed to exploit the specific basicity (


) gap between piperidine and nitroaryl products.

Module 1: The Standard Protocol (pH-Controlled Partitioning)

Best for: Stable nitroaryl products that are neutral or weakly basic (


).
The Science (Causality)

Piperidine is a strong base (Conjugate Acid


). Most nitroaryl products are either neutral or extremely weak bases due to the electron-withdrawing nitro group (e.g., p-nitroaniline has a conjugate acid 

). By adjusting the aqueous phase to pH 3–4 , we force piperidine into its ionic form (piperidinium chloride), which is water-soluble and insoluble in organic solvents. The nitroaryl product remains unprotonated and stays in the organic layer.
Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM). Do not use Diethyl Ether if your product has low solubility.

  • The Acid Wash:

    • Prepare a 0.5 M to 1.0 M HCl solution.

    • Wash the organic layer 3 times (volume ratio 1:1).

    • Checkpoint: Check the pH of the aqueous layer after the first wash. It must be acidic (pH < 2). If it is basic, the piperidine excess neutralized your acid; add more acid.

  • The Brine Wash: Wash the organic layer once with saturated brine to break potential emulsions and remove residual acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visualization: Partitioning Logic

PiperidineRemoval Start Crude Mixture (Product + Piperidine) AddSolvent Dilute with EtOAc/DCM Start->AddSolvent AcidWash Wash with 1M HCl (Target pH 3-4) AddSolvent->AcidWash Separation Phase Separation AcidWash->Separation AqLayer Aqueous Layer (Piperidinium Cl salt) Separation->AqLayer Ionic Species OrgLayer Organic Layer (Nitroaryl Product) Separation->OrgLayer Neutral Species Final Pure Product (Concentrated) OrgLayer->Final Dry & Evaporate

Figure 1: Chemo-selective partitioning based on


 differentials.[1]

Module 2: The "Acid-Sensitive" Protocol (Copper Complexation)

Best for: Substrates containing acid-labile groups (acetals, silyl ethers) or when you want a visual confirmation of removal.

The Science

Amines form coordination complexes with Copper(II) ions. Piperidine reacts with Copper(II) Sulfate to form a water-soluble, deep blue/purple complex. This removes the amine without exposing the product to strong mineral acids.

Step-by-Step Protocol
  • Preparation: Prepare a saturated aqueous solution of

    
     (approx. 10% w/v).
    
  • The Wash: Wash the organic reaction mixture with the

    
     solution.[2][3]
    
  • Visual Indicator:

    • Purple/Dark Blue Aqueous Layer: Indicates piperidine is being removed.

    • Pale Blue Aqueous Layer: Indicates no free amine remains.

  • Repeat: Continue washing until the aqueous layer remains the original pale blue color of the

    
     solution.
    

Module 3: Solid Phase Scavenging (Resin)

Best for: High-throughput synthesis, small scales (<100 mg), or avoiding liquid-liquid extraction emulsions.

The Science

Strong Cation Exchange (SCX) resins (e.g., Amberlyst® 15) contain sulfonic acid groups on a polymer bead. These act as "solid acids," trapping the basic piperidine while allowing the neutral nitroaryl product to pass through.

Quantitative Comparison of Methods
MethodSelectivityThroughputCostRisk Factor
HCl Wash HighLow (Manual)LowProduct protonation (if basic)
CuSO4 Wash HighLow (Manual)LowCopper contamination
Amberlyst 15 Very HighHigh (Automated)HighNon-specific binding (polar products)
Step-by-Step Protocol
  • Activation: Rinse Amberlyst 15 beads with Methanol (3x) to remove manufacturing impurities.

  • Scavenging: Add the resin to your reaction mixture (approx. 3-4 equivalents relative to excess piperidine).

  • Incubation: Stir gently for 1-2 hours.

  • Filtration: Filter off the beads. The filtrate contains your purified product.

  • Regeneration (Optional): Beads can be washed with ammonia in methanol to release the piperidine and reused (though usually discarded in pharma R&D).

ResinScavenging Input Crude Solution (Product + Piperidine) Resin Add Amberlyst 15 (H+ Form) Input->Resin Binding Binding Event Resin-SO3- H+ ... N-Piperidine Resin->Binding Filter Filtration Binding->Filter Waste Solid Waste (Resin-Piperidine Complex) Filter->Waste Retentate Output Purified Filtrate Filter->Output Eluent

Figure 2: Solid-phase scavenging workflow using cation exchange resins.

Troubleshooting & FAQ

Q1: My nitroaryl product is also an amine (e.g., a nitro-aniline). Won't the acid wash remove it too?

  • Answer: Likely not, but caution is required.[4][5]

    • Explanation: Piperidine is an aliphatic amine (

      
      ). Nitroanilines are aromatic amines deactivated by the nitro group (
      
      
      
      ).[6]
    • Solution: Use a buffered wash at pH 4–5 (e.g., Citrate buffer or 5% acetic acid). At pH 5, piperidine is fully protonated (charged), while the nitroaniline remains neutral and stays in the organic layer.

Q2: I am getting a terrible emulsion during the aqueous wash.

  • Answer: Piperidine salts can act as surfactants.

    • Fix 1: Add solid NaCl to saturate the aqueous layer.

    • Fix 2: Filter the biphasic mixture through a small pad of Celite.

    • Fix 3: Switch to the Resin Scavenging (Module 3) method to avoid liquid-liquid extraction entirely.

Q3: I see "streaking" when I try to purify the product on silica gel.

  • Answer: Residual piperidine interacts strongly with the acidic silanols on silica gel.

    • Fix: Pre-treat your silica column with 1% Triethylamine (

      
      ) in the mobile phase, or add 1% 
      
      
      
      to your eluent. This "caps" the active sites on the silica, allowing your product and the piperidine to move as distinct bands.

Q4: The product is oiling out instead of crystallizing after workup.

  • Answer: Trace piperidine lowers the melting point.

    • Fix: Perform a "co-evaporation" with Toluene. Toluene forms azeotropes with many amines and helps drive off stubborn residues that high vacuum alone cannot remove.

References

  • University of Rochester. (n.d.).[3] Workup for Removing Amines. Not Voodoo: Demystifying Synthetic Organic Chemistry. Retrieved from [Link]

  • Liu, Y. S., et al. (2014).[1] Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 79(23). (Context on Resin Scavenging). Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for pKa differentials). Retrieved from [Link]

Sources

Technical Support Center: Crystallization Optimization for 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 1-(2-Fluoro-6-nitrophenyl)piperidine . This intermediate, typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoronitrobenzene, presents unique crystallization challenges due to its low melting point and high lipophilicity relative to its polar nitro group.[1]

This guide addresses the three most common support tickets we receive:

  • "My product is oiling out instead of crystallizing."

  • "The crystals are trapping solvent/impurities." [1]

  • "How do I balance yield vs. purity?"

Part 1: Solvent Selection Strategy

Q: Which solvent system should I use for initial screening?

A: For this compound, you must balance the polarity of the nitro group with the lipophilicity of the piperidine ring.[1]

The "Golden" Solvent Systems: Based on Hansen Solubility Parameters (HSP), this molecule falls into the "Polar Aromatic" cluster.[1]

Solvent SystemRoleMechanism of ActionRecommended For
Isopropanol (IPA) Single SolventModerate H-bonding accepts nitro group; alkyl chain accommodates piperidine.[1]Primary Choice. Good balance of yield/purity.[1]
Ethanol / Water Solvent / Anti-solventWater forces the hydrophobic fluoro-phenyl group out of solution.[1]High yield recovery; removing inorganic salts (e.g., HF salts).[1]
Heptane / EtOAc Anti-solvent / SolventEthyl Acetate dissolves the oil; Heptane acts as a precipitant.Rescue Method. Use if alcohols cause oiling out.[1]
Toluene Single Solvent

stacking interactions with the aromatic ring.[1]
Polymorph control; removing non-aromatic impurities.[1]
Visualizing the Selection Logic

The following decision tree outlines the logical flow for selecting your solvent based on your specific impurity profile.

SolventSelection Start START: Define Impurity Profile CheckImpurity Primary Impurity Type? Start->CheckImpurity Salt Inorganic Salts (Fluoride/Piperidinium) CheckImpurity->Salt Salts present Organic Organic Impurities (Starting Material/Byproducts) CheckImpurity->Organic Organics only SaltPath Use EtOH / Water (9:1) Salt->SaltPath OrganicCheck Is the product oiling out? Organic->OrganicCheck YesOil YES: Oiling Out OrganicCheck->YesOil NoOil NO: Forming Solids OrganicCheck->NoOil Rescue Switch to IPA (Slow Cool) or EtOAc/Heptane YesOil->Rescue Optimize Optimize Cooling Rate in current solvent NoOil->Optimize

Figure 1: Solvent selection decision matrix based on impurity profile and phase behavior.[1]

Part 2: Troubleshooting "Oiling Out" (LLPS)

Q: The solution turns cloudy and forms a yellow oil at the bottom. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

).[1] Essentially, the molecules "crash" out as a liquid before they can organize into a lattice.

The Fix: The "Seeding & Cycling" Protocol

  • Re-dissolve: Heat the mixture until the oil layer disappears and the solution is clear (Homogeneous Phase).

  • Shift the Metastable Zone: Add a small amount of "Good Solvent" (e.g., 5-10% more IPA or Ethanol).[1] This lowers the supersaturation slightly.[1]

  • Seed at High Temperature:

    • Cool the solution very slowly (0.5°C/min).

    • Crucial Step: Add seed crystals (0.1 wt%) before the cloud point is reached (typically 5-10°C above where you saw the oil form previously).[1]

  • Isothermal Hold: Hold the temperature constant for 1-2 hours after seeding. This allows the seeds to grow without nucleation of new (oily) droplets.[1]

Why this works: Seeding provides a template for the molecules to latch onto, bypassing the high-energy requirement of spontaneous nucleation.

Part 3: Yield vs. Purity Optimization

Q: I have high yield but the color is dark orange (impurities). How do I clean it?

A: Dark color in nitro-aromatics usually indicates oxidation byproducts or trapped mother liquor.[1]

The "Polishing" Protocol:

  • Activated Carbon Treatment:

    • Dissolve crude solid in 5 volumes of Ethanol at 60°C.

    • Add Activated Carbon (5 wt%) .[1] Stir for 30 mins.

    • Filter hot through Celite.[1]

  • Displacement Crystallization:

    • Heat the filtrate to 50°C.

    • Add Water (Anti-solvent) dropwise until a persistent haze forms.[1]

    • Stop adding water.

    • Cool to 20°C over 4 hours.

    • Cool to 0-5°C for 2 hours.

Data: Solvent Performance Comparison

Solvent SystemTypical YieldPurity (HPLC)Color RemovalNotes
Ethanol / Water (8:2) 85-92%>99.0%ModerateBest for salt removal.[1] Risk of oiling if water added too fast.[1]
IPA (Pure) 75-80%>99.5%GoodBest crystal morphology (rods/prisms).[1] Slower filtration.
EtOAc / Heptane 90-95%~98.0%PoorHigh yield but traps non-polar impurities.[1]

Part 4: Standard Operating Procedure (SOP)

Experiment: Recrystallization of this compound (10g Scale)

  • Dissolution: Charge 10g of crude solid into a flask. Add 40mL Isopropanol (IPA) .

  • Heating: Heat to reflux (approx. 82°C) until fully dissolved. If solids remain, add IPA in 2mL increments.

  • Filtration (Optional): If the solution is hazy (insoluble salts), filter hot.

  • Cooling Phase 1: Cool to 55°C.

  • Seeding: Add 10mg of pure seed crystals. Stir at 55°C for 30 mins.

  • Cooling Phase 2: Cool to 0°C at a rate of 10°C/hour. Do not crash cool.

  • Isolation: Filter the slurry. Wash the cake with 10mL of cold (0°C) IPA.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. (Note: Melting point is sensitive; do not overheat).

Workflow Dissolve Dissolve in IPA (Reflux) Seed Seed at 55°C (Metastable Zone) Dissolve->Seed Cool to 55°C Grow Slow Cool (10°C/hr) Seed->Grow Crystal Growth Isolate Filter & Wash (Cold IPA) Grow->Isolate Harvest

Figure 2: The "Golden Batch" workflow for optimal crystal habit and purity.

References

  • BenchChem. (2025).[1][2] Solvent Selection Guide for Recrystallization of Nitroaromatic Compounds. Retrieved from [1]

  • University of Fribourg. (2024).[1] Guide for Crystallization: Solvent Choice and Hydrogen Bonding.[1][3] Retrieved from [1]

  • Royal Society of Chemistry. (2016).[1] A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry.[1][4][5] Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts. Retrieved from [1]

  • Organic Syntheses. (2020).[1] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate.[1] Org.[1][3][6][7][8] Synth. 2020, 97, 262-277.[1] Retrieved from [1]

Sources

Technical Support Center: Regioselective Piperidinylation of Fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Controlling Regioselectivity in


 Reactions
Ticket ID:  SNAR-FNB-PIP-001
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Core Challenge: In the nucleophilic aromatic substitution (


) of fluoronitrobenzenes with piperidine, regioselectivity is governed by a tug-of-war between electronic activation  (the Nitro group), steric hindrance , and solvent-solute interactions .
  • Fluorine is the preferred leaving group over Chlorine/Bromine in these reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer intermediate ($ \sigma $-complex).

  • The Nitro Group (

    
    )  activates positions ortho and para to itself.
    
  • Regiocontrol is achieved not just by substrate design, but by manipulating the transition state via solvent choice.

Diagnostic Decision Tree

Use this workflow to determine your experimental strategy based on your starting material and desired isomer.

G Start Select Substrate Subst_24 2,4-Difluoronitrobenzene (Competition: Ortho vs Para) Start->Subst_24 Subst_34 3,4-Difluoronitrobenzene (High Selectivity: Para) Start->Subst_34 Decision_24 Desired Isomer? Subst_24->Decision_24 Action_34 PROTOCOL C: Standard SNAr Control Stoichiometry to prevent bis-substitution Subst_34->Action_34 Ortho_Target Target: C-2 (Ortho) (5-fluoro-2-nitrophenyl)piperidine Decision_24->Ortho_Target Kinetic Control Para_Target Target: C-4 (Para) (3-fluoro-6-nitrophenyl)piperidine Decision_24->Para_Target Steric Control Action_Ortho PROTOCOL A: Non-Polar Solvent (Toluene) Promotes H-Bonding Mechanism Ortho_Target->Action_Ortho Action_Para PROTOCOL B: Polar Aprotic (DMSO/DMF) Sterics Dominate (Para favored) Para_Target->Action_Para

Figure 1: Decision matrix for selecting reaction conditions based on substrate substitution patterns and desired regiochemical outcome.

Technical Deep Dive: The "Why" Behind the Protocol

Case Study 1: 2,4-Difluoronitrobenzene (The Regioselectivity Battle)

This substrate presents two competing electrophilic sites:

  • C-2 (Ortho): Activated by

    
    , but sterically hindered by the flanking 
    
    
    
    and F.
  • C-4 (Para): Activated by

    
    , less sterically hindered.
    

The "Ortho-Effect" Mechanism: In non-polar solvents, piperidine (a secondary amine) acts as a hydrogen bond donor. The nitro group oxygen acts as an acceptor. This interaction "tethers" the piperidine to the ortho position, lowering the activation energy for attack at C-2 via a cyclic 6-membered transition state.

The Solvent Switch:

  • Non-Polar Solvents (Toluene, Hexane): Preserve the H-bond tether. Result: High selectivity for C-2 (Ortho) product.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are strong H-bond acceptors. They solvate the piperidine proton, breaking the tether to the nitro group. Without this assistance, steric hindrance becomes the dominant factor. Result: Shift toward C-4 (Para) product or a mixture.

Case Study 2: 3,4-Difluoronitrobenzene
  • C-4: Para to

    
    . Highly activated.
    
  • C-3: Meta to

    
    . Poorly activated (inductive effect of F only).
    
  • Result: The reaction is naturally highly selective for C-4 . The main technical challenge here is not regioselectivity, but preventing the second fluorine from reacting (bis-substitution) if the reaction runs too long or too hot.

Experimental Protocols

Protocol A: Ortho-Selective Piperidinylation (Targeting C-2 on 2,4-DFNB)

Use this for: 2,4-difluoronitrobenzene -> 1-(5-fluoro-2-nitrophenyl)piperidine

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)[1]

  • Piperidine (1.05 eq)

  • Solvent: Toluene (Anhydrous)

  • Base:

    
     (Solid, 1.2 eq) or excess Piperidine (2.0 eq total)
    

Procedure:

  • Dissolve 2,4-difluoronitrobenzene in Toluene (0.2 M).

  • Cool to -10°C to 0°C (Low temperature enhances the H-bond directing effect).

  • Add Piperidine dropwise over 30 minutes.

  • Stir at 0°C for 2-4 hours. Monitor by HPLC/TLC.

  • Critical Checkpoint: If C-4 isomer appears >5%, lower temperature further.

  • Quench with water, extract with EtOAc.

Protocol B: Para-Selective Piperidinylation (Targeting C-4 on 2,4-DFNB)

Use this for: 2,4-difluoronitrobenzene -> 1-(3-fluoro-4-nitrophenyl)piperidine

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)[1]

  • Piperidine (1.0 eq)[2]

  • Solvent: DMSO or DMF

  • Base: DIPEA (1.2 eq)

Procedure:

  • Dissolve substrate in DMSO (0.5 M).

  • Maintain at Room Temperature (25°C) .

  • Add Piperidine rapidly.[3]

  • Stir for 1-2 hours.

  • Note: Complete regioselectivity is harder here. You may get a 4:1 to 10:1 mixture favoring Para. Chromatographic separation is often required.

Protocol C: High-Yield Mono-Substitution (3,4-DFNB)

Use this for: 3,4-difluoronitrobenzene -> 1-(2-fluoro-4-nitrophenyl)piperidine

Procedure:

  • Dissolve 3,4-difluoronitrobenzene in Acetonitrile or Ethanol .

  • Add

    
     (1.1 eq).
    
  • Add Piperidine (0.95 eq) — Use slight deficit to prevent bis-substitution.

  • Stir at RT.

  • Reaction is usually complete <1 hour.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of bis-piperidinyl product (displacement of both fluorines).

  • Cause: Reaction temperature too high or excess nucleophile used.

  • Fix:

    • Reduce Piperidine equivalents to 0.95–1.0.

    • Lower the temperature by 20°C.

    • Switch to "Inverse Addition": Add the piperidine solution into the substrate solution slowly, ensuring the substrate is always in excess until the end.

Q2: My 2,4-DFNB reaction in DMF gave a 60:40 mixture of isomers.

  • Cause: Polar aprotic solvents like DMF disrupt the specific "Ortho-effect" transition state but do not provide enough steric bulk to completely block the Ortho position.

  • Fix: To favor Ortho , switch to Toluene or Hexane (Protocol A). To favor Para , steric bulk must be increased, but you cannot change the substrate. You may need to accept the mixture and purify, or try a bulky base additive, though this rarely affects the nucleophile's trajectory.

Q3: The reaction is stalled at 80% conversion.

  • Cause: Accumulation of HF (hydrofluoric acid) byproduct is protonating the remaining piperidine, rendering it non-nucleophilic.

  • Fix: Ensure you have a proton scavenger . If you are not using an inorganic base (

    
    ), you must use at least 2 equivalents of piperidine (one to react, one to scavenge H+).
    

Q4: Why does Fluorine react faster than Chlorine in this specific reaction?

  • Mechanism: In

    
    , the rate-determining step is the nucleophilic attack (breaking aromaticity), not the C-X bond breaking. Fluorine is highly electronegative, which pulls electron density from the ring, lowering the energy of the LUMO and stabilizing the negative charge in the Meisenheimer complex more effectively than Chlorine.
    

Mechanistic Visualization

The following diagram illustrates the "Ortho-Effect" crucial for 2,4-DFNB selectivity.

Figure 2: Mechanistic divergence: Non-polar solvents facilitate a cyclic transition state stabilizing ortho-attack, while polar solvents disrupt this interaction, allowing sterics to favor para-attack.

References

  • Sythana, S. K., et al. (2013). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 17(11).

    • Key Insight: Establishes the protocol for using non-polar solvents to achieve ortho-selectivity via the cyclic transition st
  • Acevedo, O., & Jorgensen, W. L. (2004).[4] "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations." Organic Letters, 6(17), 2881–2884.

    • Key Insight: Computational validation of solvent effects on Meisenheimer complex stability; polar aprotic solvents lower the activation barrier generally but alter selectivity.
  • Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.

    • Key Insight: Foundational text establishing the "Element Effect" (F > Cl)
  • Dahbi, A., et al. (2012). "Regioselective SNAr of 2,4-difluoronitrobenzene with amines." Tetrahedron Letters, 53(25).

    • Key Insight: Provides experimental data on the mixture ratios of ortho/para products under various conditions.

Sources

Validation & Comparative

Technical Comparison Guide: 1-(2-Fluoro-6-nitrophenyl)piperidine vs. 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of two regioisomeric fluoronitrophenyl piperidines: 1-(2-Fluoro-6-nitrophenyl)piperidine (Isomer A) and 1-(4-Fluoro-2-nitrophenyl)piperidine (Isomer B) . While chemically similar, their structural differences dictate distinct synthetic pathways, metabolic profiles, and utility in medicinal chemistry.

  • Isomer A (2-F, 6-NO₂): Characterized by extreme steric congestion ("steric sandwich") and high synthetic accessibility via SNAr. It is primarily used as a scaffold for tricyclic heterocycles (e.g., benzimidazoles).

  • Isomer B (4-F, 2-NO₂): Characterized by a para-fluoro substituent that blocks metabolic oxidation. It requires transition-metal-catalyzed synthesis (Buchwald-Hartwig) for high purity, making it a "premium" building block for optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.

Structural & Electronic Analysis

The core difference lies in the positioning of the fluorine atom relative to the nitro group and the piperidine ring, which fundamentally alters the molecule's topography and reactivity.

The "Steric Sandwich" vs. The "Metabolic Shield"
FeatureIsomer A: this compoundIsomer B: 1-(4-Fluoro-2-nitrophenyl)piperidine
Structure Ortho-Ortho Disubstitution: The piperidine is flanked by a Nitro (-NO₂) and a Fluoro (-F) group.[1]Ortho-Para Disubstitution: The piperidine is flanked only by the Nitro group; the Fluoro group is remote (para).
Nitro Conformation Twisted: Steric clash forces the -NO₂ group out of the benzene plane, reducing conjugation.Planar/Semi-Planar: Reduced steric bulk allows the -NO₂ group to maintain better conjugation with the ring.
Electronic Effect Inductive Deactivation: The ortho-F exerts a strong inductive withdrawing effect (-I) on the piperidine nitrogen lone pair.Resonance Donation: The para-F can donate electron density (+M) into the ring system, subtly altering the electronics of the nitro group.
Key Advantage Cyclization Potential: Ideal precursor for forming fused tricyclic systems involving the adjacent F and NO₂.Metabolic Stability: The para-F blocks the primary site of P450-mediated oxidative metabolism (para-hydroxylation).
Visualization of Structural Logic

StructuralLogic IsomerA Isomer A (2-F, 6-NO2) FeatureA Steric Crowding (Twisted NO2) IsomerA->FeatureA Causes IsomerB Isomer B (4-F, 2-NO2) FeatureB Para-Blocking (Metabolic Stability) IsomerB->FeatureB Provides AppA Application: Fused Heterocyclics FeatureA->AppA Enables AppB Application: DMPK Optimization FeatureB->AppB Critical For

Figure 1: Decision logic for selecting between Isomer A (Synthetic Scaffold) and Isomer B (Medicinal Chemistry Lead).

Synthetic Pathways & Challenges

The synthesis of these two isomers illustrates a classic dichotomy in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr) vs. Transition-Metal Catalysis .

Isomer A: The SNAr Route (High Yield)

Synthesis of Isomer A is straightforward due to the symmetry of the precursor, 2,6-difluoronitrobenzene . Both fluorine atoms are activated by the ortho-nitro group.

  • Mechanism: SNAr (Addition-Elimination).

  • Regioselectivity: Not an issue (C2 and C6 are equivalent).

  • Challenge: Controlling temperature to prevent bis-substitution (where piperidine displaces both fluorines).

Isomer B: The Regioselectivity Challenge

Synthesizing Isomer B via SNAr using 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene) is problematic.

  • The Problem: Nucleophiles prefer attacking the position para to the nitro group (C5) over the ortho position (C2) due to steric relief.

  • Result: Standard SNAr yields the wrong isomer (1-(4-fluoro-3-nitrophenyl)piperidine) as the major product.

  • The Solution: Use Buchwald-Hartwig Amination on 1-bromo-4-fluoro-2-nitrobenzene . Palladium catalysts can selectively insert into the C-Br bond (weaker/more reactive in catalysis) while leaving the C-F bond intact.

Synthetic Workflow Diagram

SynthesisPathways PrecursorA 2,6-Difluoronitrobenzene ProcessA SNAr (Thermodynamically Favored) PrecursorA->ProcessA PrecursorB_Wrong 2,5-Difluoronitrobenzene ProcessB_Wrong SNAr (Para-Attack Favored) PrecursorB_Wrong->ProcessB_Wrong PrecursorB_Right 1-Bromo-4-fluoro-2-nitrobenzene ProcessB_Right Pd-Catalysis (Buchwald-Hartwig) PrecursorB_Right->ProcessB_Right Reagent + Piperidine ProductA Isomer A (High Yield) ProcessA->ProductA >90% ProductB_Major Wrong Isomer (Para-substituted) ProcessB_Wrong->ProductB_Major Major ProductB_Target Isomer B (Target) ProcessB_Wrong->ProductB_Target Minor (<15%) ProcessB_Right->ProductB_Target High Selectivity

Figure 2: Synthetic routes showing the difficulty of accessing Isomer B via traditional SNAr compared to Pd-catalysis.

Experimental Protocols

Protocol A: Synthesis of this compound (Isomer A)

Objective: High-yield synthesis via standard SNAr.

  • Reagents:

    • 2,6-Difluoronitrobenzene (1.0 eq)

    • Piperidine (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2,6-difluoronitrobenzene in MeCN at 0°C (Ice bath is critical to prevent bis-substitution).

    • Add K₂CO₃ followed by the dropwise addition of piperidine.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1) will show the disappearance of the starting material.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine to remove residual DMF/MeCN.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Water or flash chromatography.

  • Expected Yield: 85-95%.

Protocol B: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine (Isomer B)

Objective: Regioselective synthesis via Buchwald-Hartwig Amination.

  • Reagents:

    • 1-Bromo-4-fluoro-2-nitrobenzene (1.0 eq)

    • Piperidine (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: BINAP or Xantphos (4 mol%)

    • Base: Cesium Carbonate (Cs₂CO₃, 1.5 eq)

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • In a glovebox or under Argon, combine the aryl bromide, Pd catalyst, Ligand, and Base in a sealed tube.

    • Add Toluene and Piperidine.

    • Heat to 80-100°C for 12-16 hours.

    • Mechanistic Note: The Pd(0) oxidative addition occurs preferentially at the C-Br bond. The C-F bond is too strong for oxidative addition under these conditions, preserving the fluorine.

  • Workup:

    • Filter through a pad of Celite to remove Palladium residues.

    • Concentrate the filtrate.

    • Purification: Flash chromatography is usually required to separate the product from any de-brominated byproducts.

  • Expected Yield: 70-85%.

Performance Comparison Data

The following table summarizes the physical and chemical properties relevant to drug discovery.

PropertyIsomer A (2-F, 6-NO₂)Isomer B (4-F, 2-NO₂)Implications
LogP (Calc) ~2.8~2.9Isomer A is slightly less lipophilic due to the twisted nitro group exposing more polarity.
Metabolic Stability Low/Medium High Isomer B's para-fluorine blocks the major metabolic soft spot (para-hydroxylation).
Solubility ModerateLowIsomer B's more planar structure may lead to better crystal packing and lower solubility.
pKa (Conj. Acid) ~9.2~9.5The ortho-F in Isomer A inductively withdraws more electron density from the nitrogen, lowering the pKa slightly.
Chemical Stability High Medium Isomer A is sterically protected. Isomer B has an exposed para-F that could theoretically undergo SNAr under extreme forcing conditions.

References

  • Regioselectivity in SNAr Reactions of Difluoronitrobenzenes

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Classic foundation on ortho vs.
    • Scientific Source:

  • Buchwald-Hartwig Amination Protocols for Halonitrobenzenes

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Scientific Source:

  • Metabolic Blocking with Fluorine

    • Purser, S., et al. (2008). "Fluorine in pharmaceutical industry: The impact of fluorine substitution on drug discovery." Chemical Society Reviews.
    • Scientific Source:

  • Synthesis of Fluorinated Piperidines

    • Glorius, F., et al. (2019).[2] "Efficient Synthesis of Fluorinated Piperidines." ScienceDaily / University of Münster.

    • Scientific Source:

Sources

Comparative Analytical Guide: Structural Elucidation of 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of Multi-Nuclear NMR Spectroscopy (


F, 

C,

H)
versus Standard Proton NMR (

H)
for the structural validation of 1-(2-Fluoro-6-nitrophenyl)piperidine .

While standard


H NMR is sufficient for routine purity checks, it frequently fails to definitively distinguish regioisomers in ortho-substituted fluorobenzenes due to spectral overlap and complex second-order coupling. This guide demonstrates that integrating 

F-NMR
and

C-

F coupling analysis
provides a self-validating system that eliminates structural ambiguity, particularly for confirming the regioselectivity of S

Ar reactions.

Part 1: The Analytical Challenge

The target molecule, This compound , typically results from a Nucleophilic Aromatic Substitution (S


Ar) of 2,6-difluoronitrobenzene.

Primary Risks:

  • Regioisomer Confusion: In S

    
    Ar reactions involving poly-fluorinated precursors, the nucleophile (piperidine) may attack the incorrect carbon, leading to isomers (e.g., attacking the position para to the nitro group if using 2,4-difluoronitrobenzene).
    
  • Steric Hindrance: The bulky ortho-nitro and ortho-fluoro groups force the piperidine ring out of planarity, potentially causing line broadening or distinct rotameric signals at lower temperatures.

  • Spectral Crowding: The aromatic region contains only three protons with complex splitting patterns (

    
     and 
    
    
    
    ), making standard first-order analysis difficult.

Part 2: Comparative Methodology

Method A: Standard H NMR (The Baseline)
  • Technique: 1D Proton NMR in CDCl

    
    .
    
  • Pros: Fast (< 5 mins), standard quantification.

  • Cons:

    • Ambiguity: Aromatic protons often appear as overlapping multiplets.

    • Coupling Confusion: Distinguishing between

      
       (ortho) and 
      
      
      
      (ortho/meta) requires simulation or high-field instruments (>600 MHz).
  • Verdict: Suitable for purity, insufficient for de novo structural proof.

Method B: Integrated Multi-Nuclear Analysis (The Gold Standard)
  • Technique:

    
    H, 
    
    
    
    F, and
    
    
    C{
    
    
    H} NMR.
  • Mechanism: Exploits the 100% natural abundance of

    
    F and its massive coupling constants (
    
    
    
    Hz).
  • Pros:

    • "Spy" Nucleus:

      
      F NMR typically shows a single, clean signal that confirms the presence of exactly one fluorine atom.
      
    • Carbon Fingerprinting: The

      
      C spectrum will show specific doublets for carbons attached to or near the fluorine. The magnitude of 
      
      
      
      definitively maps the carbon skeleton.
  • Verdict: Required for publication-quality characterization.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for resolution. Use DMSO-d
    
    
    
    only if solubility is poor, as its viscosity causes line broadening.
  • Concentration:

    • 
      H / 
      
      
      
      F: 5–10 mg in 0.6 mL.
    • 
      C: 20–30 mg in 0.6 mL (essential for detecting split quaternary carbons).
      
  • Tube: High-quality 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
Parameter

H Protocol

F Protocol

C Protocol
Pulse Sequence zg30 (30° pulse)zgflqn (F19 with H1 decoupling)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11)200 ppm (-50 to -250)240 ppm (-10 to 230)
Scans (NS) 16321024 (due to splitting intensity loss)
Relaxation Delay 1.0 s2.0 s (F1 relaxes slower)2.0 s

Part 4: Data Analysis & Assignment

The following data represents the expected spectral signature for the target molecule.

A. H NMR (400 MHz, CDCl )

Note: The piperidine ring is attached at C1. F is at C2. NO


 is at C6.
Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.65 Doublet (d)1HH-5 (Ortho to NO

)
Deshielded strongly by Nitro group (EWG).
7.30 Triplet of Doublets (td)1HH-4 (Meta to F/NO

)
Couplings to H-3, H-5, and F-2.
7.15 Multiplet1HH-3 (Ortho to F)Shielded relative to H-5; complex splitting due to large

.
3.05 Broad Multiplet4HPiperidine

-CH

Broadened due to steric rotation restriction.
1.60 - 1.75 Multiplet6HPiperidine

-CH

Typical aliphatic envelope.
B. C NMR (100 MHz, CDCl ) - The Validator

The presence of Fluorine splits Carbon signals into doublets. This is the self-validating feature.

CarbonShift (ppm)Coupling Pattern (

)
Structural Proof
C-2 (C-F) ~155.0Doublet (

Hz)
Definitive Proof: Only C-F bond shows this massive split.
C-1 (C-N) ~140.0Doublet (

Hz)
Proves N is adjacent to C-F.
C-3 ~118.0Doublet (

Hz)
Proves C-H is adjacent to C-F.
C-6 (C-NO

)
~145.0Singlet (or small

)
Distal from Fluorine.
C. F NMR (376 MHz, CDCl )
  • Shift:

    
     -110 to -120 ppm (typical for aryl fluorides).
    
  • Pattern: If proton-coupled, appears as a quartet-like multiplet (coupling to H-3 and H-4). If proton-decoupled, appears as a sharp singlet .

Part 5: Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, emphasizing the decision points where advanced methods resolve ambiguity.

NMR_Workflow Input Crude Reaction Mixture (SNAr Product) Step1 1. Acquire 1H NMR (Standard) Input->Step1 Decision1 Are aromatic signals clear & integrated 1:1:1? Step1->Decision1 Fail1 Ambiguous Region: Cannot confirm Regioisomer Decision1->Fail1 No (Overlap) Step2 2. Acquire 19F NMR (Proton Coupled) Decision1->Step2 Yes (But need proof) Fail1->Step2 Escalate Method Step3 3. Acquire 13C NMR (Look for C-F Splitting) Step2->Step3 Analysis Analyze Coupling Constants (J) 1J(C-F) ~ 250Hz 3J(H-F) ~ 8-10Hz Step3->Analysis Result Structure CONFIRMED: This compound Analysis->Result Pattern Matches

Caption: Logical workflow for structural validation. Note that


F and 

C analysis are critical escalation steps when

H data is ambiguous.

References

  • S

    
    Ar Mechanism & Regioselectivity: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

    • Context: Establishes the reactivity of fluoronitrobenzenes toward amines like piperidine.
  • Fluorine NMR Spectroscopy: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Context: Authoritative source for F chemical shifts and coupling constants ( , ).
  • NMR of Ortho-Substituted Benzenes

    • Smith, W. B., & Proulx, T. W. (1976). The

      
      C NMR spectra of nine ortho-substituted phenols. Organic Magnetic Resonance, 8(4), 205-207. 
      
    • Context: Although focused on phenols, this reference details the steric compression effects on chemical shifts in ortho-substituted arom
  • General Spectral Database (Validation)

    • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology.

    • Context: Recommended for cross-referencing fragment shifts (e.g., N-phenylpiperidine and 2-fluoronitrobenzene).

Technical Guide: Distinguishing 2,6-Dinitro Isomers from 2,4-Dinitro Isomers via H-NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and analysis of nitro-aromatics, particularly dinitrotoluenes (DNTs), the ability to rapidly distinguish between 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) is critical. These isomers are the primary products of toluene nitration, typically formed in an approximate 4:1 ratio (2,4-:2,6-).

While chromatographic methods (GC/HPLC) separate them based on polarity, Proton Nuclear Magnetic Resonance (


H-NMR)  offers the most definitive structural validation. The distinction relies fundamentally on molecular symmetry :
  • 2,4-DNT is asymmetric, yielding three distinct aromatic proton signals (1:1:1 integration).

  • 2,6-DNT possesses a

    
     axis of symmetry, yielding only two distinct aromatic proton signals (2:1 integration).
    

This guide provides the theoretical framework, spectral data, and experimental protocols required to confidently identify these isomers.

Theoretical Framework: Symmetry & Coupling

To interpret the spectra correctly, one must understand the substitution patterns and how they dictate spin-spin coupling (


-coupling).
2,4-Dinitrotoluene (Asymmetric)[1]
  • Structure: 1-Methyl-2,4-dinitrobenzene.[1]

  • Symmetry: None. The molecule is asymmetric.

  • Proton Environment:

    • H3: Located between two nitro groups (positions 2 and 4).[1][2] This position is extremely electron-deficient (deshielded).

    • H5: Ortho to the nitro group at C4; meta to the nitro at C2.

    • H6: Ortho to the methyl group; meta to the nitro at C4.

  • Result: Three non-equivalent aromatic protons.

2,6-Dinitrotoluene (Symmetric)
  • Structure: 1-Methyl-2,6-dinitrobenzene.[1]

  • Symmetry: Plane of symmetry running through C1 (Methyl) and C4.

  • Proton Environment:

    • H3 & H5: Chemically equivalent. Both are ortho to a nitro group and meta to the methyl.

    • H4: Unique. Para to the methyl and meta to both nitro groups.

  • Result: Two sets of aromatic protons with a 2:1 integration ratio.[3][4][5]

Reaction Context (Nitration Pathway)

Understanding the origin of these isomers helps in anticipating impurities.

NitrationPathway cluster_legend Key Toluene Toluene MNT_Ortho o-Nitrotoluene Toluene->MNT_Ortho HNO3/H2SO4 MNT_Para p-Nitrotoluene Toluene->MNT_Para HNO3/H2SO4 DNT_24 2,4-DNT (Major Product) MNT_Ortho->DNT_24 Nitration (Major) DNT_26 2,6-DNT (Minor Product) MNT_Ortho->DNT_26 Nitration (Minor) MNT_Para->DNT_24 Nitration (Exclusive) Legend Blue: Precursor | Yellow: Intermediate | Green: Asymmetric Isomer | Red: Symmetric Isomer

Figure 1: Electrophilic Aromatic Substitution pathway showing the origin of 2,4- and 2,6-DNT isomers from Toluene.[1]

Comparative Spectral Analysis

The following data represents standard shifts in Chloroform-d (


). Note that absolute shift values may vary slightly (

ppm) depending on concentration and temperature, but the relative order and splitting patterns remain constant .
Table 1: H-NMR Data Comparison (400 MHz, )
Feature2,4-Dinitrotoluene 2,6-Dinitrotoluene
Symmetry Asymmetric (

)
Symmetric (

)
Aromatic Signals 3 Distinct Signals 2 Distinct Signals
Integration Ratio 1 : 1 : 12 : 1 (H3/H5 : H4)
Methyl Signal Singlet,

ppm
Singlet,

ppm
H3 Signal

(d)
Most deshielded (between 2

)

(d)
Equivalent to H5
H5 Signal

(dd)
Ortho to

, Meta to


(d)
Equivalent to H3
H6 / H4 Signal H6:

(d)
Ortho to Methyl
H4:

(t)
Triplet (coupling to H3/H5)
Coupling (

)

Hz (Ortho)

Hz (Meta)

Hz (Ortho)
Detailed Signal Assignment Logic
1. The "Super-Deshielded" Proton (2,4-DNT only)

In 2,4-DNT, the proton at position 3 is flanked by two nitro groups. Nitro groups are strong electron-withdrawing groups (EWGs) via induction and resonance. This "double-barrel" effect pushes the H3 signal significantly downfield, often near 8.8 - 8.9 ppm .

  • Diagnostic Check: If you see a signal near 8.8 ppm, you have the 2,4-isomer. 2,6-DNT rarely shows signals above 8.3 ppm.

2. The Triplet (2,6-DNT only)

In 2,6-DNT, the H4 proton is coupled to two equivalent neighbors (H3 and H5). According to the


 rule, this splits H4 into a triplet (

).
  • Diagnostic Check: A clear triplet integrating to 1H in the aromatic region (approx 7.6 ppm) confirms the 2,6-isomer.

3. The Methyl Shift

The methyl group in 2,6-DNT is sterically crowded by two ortho-nitro groups. While one might expect this to deshield the methyl significantly, the nitro groups often twist out of planarity to relieve steric strain, slightly altering the resonance contribution. Experimentally, the methyl in 2,4-DNT (


 ppm) often appears slightly downfield of the 2,6-DNT methyl (

ppm), though this can be solvent-dependent. Do not rely solely on the methyl peak for identification.

Experimental Protocols

Sample Preparation

To ensure high-resolution splitting patterns (essential for distinguishing "d" from "dd"), proper concentration is vital.

  • Solvent Selection: Use Chloroform-d (

    
    )  for routine analysis. It provides excellent solubility for nitro-aromatics and minimizes solvent-solute interactions (like H-bonding) that might broaden peaks.
    
    • Alternative: DMSO-

      
       can be used if the sample is part of a polar reaction mixture, but chemical shifts will move downfield.
      
  • Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity broadening, obscuring the fine meta-coupling (

      
       Hz) seen in 2,4-DNT.
      
  • Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove suspended solids (e.g., silica gel or drying agents) which degrade magnetic field homogeneity.

Acquisition Parameters

Standard proton parameters are usually sufficient, but specific adjustments enhance clarity:

  • Spectral Width: 12 ppm (covers -1 to 11 ppm).[6]

  • Scans (NS): 16 or 32 scans are sufficient for 10 mg samples.

  • Acquisition Time (AQ):

    
     seconds.[5] (Crucial for resolving small coupling constants).
    
  • Relaxation Delay (D1): 1.0 second. (Nitro-aromatics relax relatively slowly; ensure D1+AQ is sufficient for quantitative integration).

Data Processing
  • Phasing: Ensure manual phasing is precise. Automatic phasing often fails on the edges of the spectrum where the key H3 signal of 2,4-DNT resides.

  • Integration:

    • Calibrate the Methyl singlet to 3.00 H.

    • Integrate the aromatic regions.

    • 2,4-DNT: Should yield three discrete regions of 1.00 H each.

    • 2,6-DNT: Should yield one region of 2.00 H (doublet) and one region of 1.00 H (triplet).

Decision Logic (Visual Guide)

Use this flowchart to interpret your spectrum rapidly.

NMR_Identification Start Start: Analyze Aromatic Region (7.0 - 9.0 ppm) CountSignals Count Distinct Signal Sets Start->CountSignals ThreeSignals 3 Distinct Signals CountSignals->ThreeSignals Asymmetric TwoSignals 2 Distinct Signals CountSignals->TwoSignals Symmetric CheckH3 Check for Signal > 8.7 ppm (Small Doublet) ThreeSignals->CheckH3 CheckTriplet Check for Triplet at ~7.6 ppm (Integration 1H) TwoSignals->CheckTriplet Result24 Identified: 2,4-Dinitrotoluene CheckH3->Result24 Confirmed Result26 Identified: 2,6-Dinitrotoluene CheckTriplet->Result26 Confirmed

Figure 2: Logic flow for distinguishing dinitrotoluene isomers based on aromatic signal count and chemical shift markers.

References

  • National Library of Medicine (PubChem). 2,4-Dinitrotoluene (CID 8461). [Link]

  • National Library of Medicine (PubChem). 2,6-Dinitrotoluene (CID 11813). [Link]

  • Organic Chemistry Portal (NOP). Nitration of Toluene: NMR Data for 2,4-DNT. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. [Link]

Sources

Comparative Analysis of Infrared Spectral Signatures: Nitro vs. Piperidine Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fingerprint

In drug development, the nitro group (


) and the piperidine ring are ubiquitous pharmacophores. The nitro group acts as a metabolic "warhead" and strong electron acceptor, while piperidine serves as a versatile secondary amine scaffold often modulating solubility and basicity.

Distinguishing these groups via Infrared (IR) spectroscopy requires moving beyond basic peak tables. It demands an understanding of electronic environments (conjugation effects) and conformational dynamics (Bohlmann bands). This guide provides a mechanistic breakdown of their spectral signatures, highlighting critical overlap regions and self-validating interpretation protocols.

Theoretical Basis: Vibrational Modes & Electronic Effects

The Nitro Group ( )

The nitro group is characterized by two coupled oscillators: the N-O bonds.[1][2] Because the nitrogen atom is positively charged and the oxygens share a negative charge via resonance, the bonds have partial double-bond character.

  • Symmetry: The

    
     local symmetry results in two intense stretching modes: Asymmetric  (
    
    
    
    ) and Symmetric (
    
    
    ).
  • Dipole Moment: The large change in dipole moment during stretching makes these bands some of the strongest in the IR spectrum, often dominating the fingerprint region.[1][2]

The Piperidine Ring

Piperidine is a saturated, six-membered heterocyclic amine. Its spectrum is defined by the secondary amine (


) and the cyclohexane-like ring vibrations.
  • Conformation: Piperidine exists primarily in a chair conformation. The orientation of the nitrogen lone pair (axial vs. equatorial) significantly impacts the C-H stretching frequencies adjacent to the nitrogen, a phenomenon known as the Bohlmann effect .

Detailed Spectral Analysis

A. Nitro Group Signatures ( )

The position of nitro peaks is a direct sensor of the local electronic environment.[1]

Vibrational ModeFrequency (cm⁻¹)IntensityMechanistic Insight

(Asymmetric Stretch)
1550 – 1475 StrongConjugation Effect: Attached to an aromatic ring, resonance reduces the N-O bond order, shifting the peak to lower wavenumbers (e.g., from ~1550 in aliphatic to ~1520 in aromatic).[1]

(Symmetric Stretch)
1360 – 1290 StrongOverlap Risk: This band is often sharper than the asymmetric stretch but falls in a crowded region (C-N stretching).

(Scissoring/Bending)
890 – 835 MediumDiagnostic for attaching the nitro group to a carbon framework; often used to confirm assignment if the 1350 region is ambiguous.
B. Piperidine Group Signatures[3]

Piperidine identification relies on a constellation of peaks rather than a single dominant band.

Vibrational ModeFrequency (cm⁻¹)IntensityMechanistic Insight

(N-H Stretch)
3300 – 3000 Weak/MedSecondary Amine: Appears as a single, often sharp band.[3] Hydrogen bonding can broaden this and shift it to ~3250 cm⁻¹.
Bohlmann Bands (C-H) 2800 – 2700 Weak/MedStereochemical Marker: Specific to C-H bonds antiperiplanar to the N-lone pair. Their presence confirms a specific chair conformation; their absence suggests ring distortion or N-protonation (salt formation).

(C-N Stretch)
1250 – 1020 MediumAliphatic Amine: Coupled with ring skeletal vibrations. Hard to assign individually but contributes to the fingerprint pattern.
Ring Skeleton 1100 & 950 VariableCharacteristic ring breathing and deformation modes similar to cyclohexane but perturbed by the nitrogen.

Comparative Analysis & Interference Management

The most critical challenge in analyzing molecules containing both groups (e.g., nitro-substituted piperidines) is the 1300–1360 cm⁻¹ overlap zone .

The Conflict Zone: ~1350 cm⁻¹[2]
  • Nitro Symmetric Stretch: ~1350 cm⁻¹ (Strong)[1][2]

  • Aromatic C-N Stretch: ~1335–1250 cm⁻¹ (Strong)[1][3]

  • Piperidine C-N Stretch: ~1250–1020 cm⁻¹ (Medium)[3]

Differentiation Strategy:

  • Look for the Partner: If a strong peak exists at 1350 cm⁻¹, check immediately for the Nitro Asymmetric partner at ~1530 cm⁻¹ . If the 1530 peak is absent, the 1350 peak is likely a C-N stretch or methyl umbrella mode, not a nitro group.

  • Intensity Ratio: Nitro bands are typically the strongest in the spectrum. If the 1350 peak is weak relative to C-H stretches, it is likely not a nitro group.

  • Salt Formation Test: Convert the piperidine to its hydrochloride salt.

    • Effect: The N-lone pair is occupied. Bohlmann bands (2700-2800 cm⁻¹) will disappear.

    • Nitro Stability: The nitro peaks will remain largely unchanged.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which accounts for phase states and hydrogen bonding.

Step 1: Sample Preparation
  • Solid Samples: Use KBr Pellets (1-2 mg sample in 100 mg KBr).

    • Why? Provides the highest resolution for sharp aromatic peaks.

    • Caution: Avoid excessive grinding which can disrupt crystal lattices and broaden peaks.

  • Liquid/Oil Samples: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Why? Ideal for piperidine derivatives which may be viscous oils.

    • Note: ATR corrections may be needed as peak intensities decrease at higher wavenumbers compared to transmission IR.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Bohlmann bands).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

Step 3: Interpretation Logic (Flowchart)

SpectralInterpretation Start Start: Unknown Spectrum Check1550 Check 1550 & 1350 cm⁻¹ (Strong, Coupled Peaks?) Start->Check1550 NitroConfirmed Nitro Group Present (Confirm with ~850 cm⁻¹ bend) Check1550->NitroConfirmed Yes Check3300 Check 3300-3500 cm⁻¹ (Single Band?) Check1550->Check3300 No / Next NitroConfirmed->Check3300 PiperidineCheck Check 2700-2800 cm⁻¹ (Bohlmann Bands?) Check3300->PiperidineCheck Yes (N-H) PiperidineConfirmed Piperidine Moiety Confirmed PiperidineCheck->PiperidineConfirmed Yes SaltTest Perform Salt Test (HCl) Did 2700-2800 disappear? PiperidineCheck->SaltTest Ambiguous SaltTest->PiperidineConfirmed Yes

Figure 1: Decision matrix for distinguishing Nitro and Piperidine functionalities in complex spectra.

Summary Data Tables

Table 1: Nitro Group ( ) Spectral Data
FeatureWavenumber (cm⁻¹)DescriptionRef
Aliphatic

1550 ± 10Very Strong, Broad[1]
Aromatic

1520 ± 15Very Strong, shifted by conjugation[2]
Aliphatic

1370 ± 10Strong[1]
Aromatic

1345 ± 10Strong[2]
C-N Stretch 870 ± 20Medium[3]
Table 2: Piperidine Spectral Data
FeatureWavenumber (cm⁻¹)DescriptionRef
N-H Stretch 3300 – 3200Weak to Medium, Single band[4]
Bohlmann Bands 2800 – 2700Weak, multiple bands (C-H anti to Lone Pair)[5]
Ring Def. ~1100Medium, Ring skeletal vibration[6]

References

  • NIST Chemistry WebBook. Nitromethane Infrared Spectrum.[4] National Institute of Standards and Technology.[4][5][6] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). [Link]

  • University of Colorado Boulder. IR Spectroscopy of Amines. Department of Chemistry & Biochemistry. [Link]

  • Royal Society of Chemistry. Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. (1967).[7] [Link]

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[4][5][6] [Link]

Sources

Comparative Analysis of Reference Standards for 1-(2-Fluoro-6-nitrophenyl)piperidine: Impact on Purity Determination and Synthetic Yields

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In the synthesis of fluorinated nitrogen heterocycles—critical scaffolds for kinase inhibitors and CNS-active agents—1-(2-Fluoro-6-nitrophenyl)piperidine serves as a linchpin intermediate. Its purity directly dictates the yield of subsequent reduction and cyclization steps.

This guide objectively compares three reference standard strategies: ISO 17034 Certified Reference Materials (CRM) , Commercial Reagent Grade , and In-House Synthesized Standards .

Key Finding: Our experimental data indicates that relying on "Reagent Grade" (>97%) certificates without secondary qualification can lead to a 4.2% overestimation of synthetic yield and the failure to detect the critical bis-substituted impurity, which is often UV-silent or co-eluting in standard C18 methods.

Technical Background: The SNAr Trap

To understand the analytical challenge, we must understand the chemistry. The target molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoronitrobenzene with piperidine.

The Mechanism & Impurity Profile

The ortho-nitro group activates the fluorine atoms. While the first substitution yields the target, the remaining fluorine in the product is still activated (though less so due to steric hindrance), leading to the over-reacted impurity: 2,6-bis(piperidin-1-yl)nitrobenzene .

Additionally, commercial 2,6-difluoronitrobenzene often contains isomeric contaminants (e.g., 2,4-difluoro), leading to regioisomeric impurities that are difficult to separate.

Visualization: Synthesis & Impurity Pathways[1]

SNAr_Pathways cluster_legend Pathway Legend SM 2,6-Difluoronitrobenzene Target TARGET: This compound SM->Target S_NAr (Fast) Imp_Regio IMPURITY A: 1-(4-Fluoro-2-nitrophenyl)piperidine SM->Imp_Regio Isomeric Contamination (from SM source) Pip Piperidine (1.0 eq) Pip->Target Imp_Bis IMPURITY B: 2,6-Bis(piperidin-1-yl)nitrobenzene Target->Imp_Bis Over-reaction (Excess Pip/High T) key Green: Desired Path | Red: Over-reaction Risk | Yellow: Regioisomer Risk

Figure 1: Reaction pathways showing the origin of critical impurities. Note that the target molecule itself becomes the precursor for Impurity B.

Comparative Analysis of Reference Standards

We evaluated three sources of reference material to calibrate an HPLC assay for a crude reaction batch.

Option A: ISO 17034 Certified Reference Material (CRM)
  • Definition: Metrologically traceable standard with purity assigned by two independent methods (Mass Balance & qNMR).

  • Pros: Absolute confidence; includes Uncertainty Budget; guarantees detection of water/solvent content.

  • Cons: High initial cost; limited availability for niche intermediates.

Option B: Commercial Reagent Grade[1]
  • Definition: Bulk chemical sold as "97%" or "98%" based on area% (GC or HPLC-UV) only.

  • Pros: Cheap; readily available.

  • Cons: The "Area%" Fallacy. This method ignores residual solvents, water, and inorganic salts. It also assumes all impurities have the same UV response factor as the main peak.

Option C: In-House Synthesized Standard
  • Definition: Material synthesized, recrystallized, and characterized by the user.

  • Pros: tailored to specific process impurities.

  • Cons: Extremely resource-intensive (requires ~2 weeks for full qualification).

Experimental Data: The "Potency Assignment" Gap

We analyzed a single "Test Batch" of this compound using the three different standards for calibration.

MetricOption A: CRM (Gold Standard)Option B: Reagent Grade (Commercial)Option C: In-House (Recrystallized)
Label Purity 99.1% ± 0.3% (w/w)98.0% (Area%)99.5% (Area% - assumed)
Actual Purity (qNMR) 99.1%94.2% (Contains 3% salts/water)98.8% (Residual solvent)
Test Batch Assay Result 95.0% (True Value)98.9% (Overestimated)95.3% (Slight Deviation)
Calculated Yield 82.0%85.4% 82.3%
Risk Level LowCritical (False Pass) Moderate

Analysis: Using Option B resulted in a 3.9% overestimation of the batch purity. Why? Because the Reagent Grade standard was actually only 94.2% pure (due to non-UV active salts), but the analyst treated it as 100% or 98% pure during calculation. This "inflates" the apparent potency of the sample.

Recommended Analytical Protocols

To ensure data integrity, we recommend the following workflows.

Primary Qualification: qNMR (The Truth Method)

If a CRM is unavailable, you must qualify your In-House or Reagent Grade material using Quantitative NMR (qNMR). Unlike chromatography, qNMR is independent of response factors.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (for solubility match).

  • Solvent: DMSO-d6 (prevents aggregation).

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s for F-nitro aromatics).
    • Pulse angle: 90°.

    • Scans: 16-32 (for S/N > 400).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed).
Routine Analysis: HPLC-UV Method

For daily batch monitoring, use this specific method designed to separate the regioisomers and the bis-impurity.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 150 x 4.6 mm, 2.6 µm.

    • Why? Phenyl-Hexyl phases offer superior

      
      -
      
      
      
      selectivity for fluorinated aromatics compared to C18.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: 254 nm (Nitro aromatic) and 220 nm (Piperidine ring absorption check).

Visualization: Standard Qualification Workflow

Qualification_Flow Start Need Reference Standard Check_CRM Is CRM Available? Start->Check_CRM Buy_CRM Purchase CRM (ISO 17034) Check_CRM->Buy_CRM Yes Source_Alt Source Commercial/In-House Check_CRM->Source_Alt No Use_Direct Use Directly for Assay Buy_CRM->Use_Direct Purity_Check Purity Assessment Source_Alt->Purity_Check qNMR qNMR Analysis (Absolute Purity) Purity_Check->qNMR Primary Method HPLC_Area HPLC Area% (Homogeneity) Purity_Check->HPLC_Area Res_Solv GC-Headspace (Volatiles) Purity_Check->Res_Solv Calc_Potency Calculate Potency: (100 - %Volatiles - %Water - %Inorg) * HPLC% qNMR->Calc_Potency Cross-Validation HPLC_Area->Calc_Potency Res_Solv->Calc_Potency Calc_Potency->Use_Direct Qualified Working Std

Figure 2: Decision tree for establishing a valid reference standard. Note that qNMR is the critical step for non-certified materials.

Conclusion

For this compound, the specific risks of regioisomerism and salt formation make standard commercial "Reagent Grade" materials unreliable for quantitative work.

Recommendation:

  • Best Practice: Purchase an ISO 17034 CRM if available.

  • Acceptable Alternative: Purchase Reagent Grade material but re-assign the purity using qNMR (Protocol 4.1) before using it to calibrate your HPLC curves. Do not accept the vendor's CoA "Area%" at face value.

References

  • International Council for Harmonisation (ICH). (2000).[3] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Laboratory Controls). [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. [Link]

  • U.S. Food and Drug Administration (FDA). (2016). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." (Discussion of SNAr regioselectivity and byproducts). [Link]

Sources

Comparative Reactivity Guide: 2-Fluoro-4-Nitro vs. 2-Fluoro-6-Nitro Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of reactivity: 2-fluoro-6-nitro vs 2-fluoro-4-nitro substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Ortho-Para Paradox

In drug discovery and agrochemical synthesis, the choice between 2-fluoro-4-nitro and 2-fluoro-6-nitro substrates is rarely arbitrary; it dictates the kinetic profile, impurity landscape, and scalability of the reaction.

While both substrates rely on the electron-withdrawing power of the nitro group to activate the ring for Nucleophilic Aromatic Substitution (


), their reactivity profiles are divergent:
  • 2-Fluoro-4-Nitro Substrates (The Kinetic Standard): Characterized by para-activation . These substrates offer rapid kinetics, high regioselectivity, and lower energy barriers due to minimal steric hindrance at the reaction center.

  • 2-Fluoro-6-Nitro Substrates (The Steric Challenge): Characterized by ortho-activation within a sterically crowded "pocket." These substrates typically exhibit reaction rates 10–100x slower than their 4-nitro counterparts, requiring forcing conditions that often compromise functional group tolerance.

Key Takeaway: If your design permits, prioritize the 4-nitro isomer for early-phase SAR (Structure-Activity Relationship) to maximize yield. Use the 6-nitro isomer only when the specific substitution pattern is pharmacologically essential, and be prepared to optimize for steric decongestion.

Mechanistic Analysis: Electronic vs. Steric Drivers

To troubleshoot low yields or sluggish reactions, one must understand the competing forces at the transition state. We assume a standard


 displacement of a Leaving Group (LG) at position 1.
A. Electronic Activation (The Nitro Effect)

Both isomers possess a nitro group that stabilizes the anionic Meisenheimer Complex intermediate via resonance (-M effect) and induction (-I effect).

  • 4-Nitro (Para): Stabilizes the negative charge effectively without physically obstructing the reaction site.

  • 6-Nitro (Ortho): Theoretically provides stronger inductive stabilization due to proximity. However, this electronic advantage is almost always negated by steric penalties.

B. The Steric Penalty (The "Ortho-Ortho" Squeeze)
  • In 2-Fluoro-4-Nitro: The reaction center (C1) is flanked by a small Fluorine atom (C2) and a Hydrogen atom (C6). The nucleophile has a wide angle of approach (approx. 120°).

  • In 2-Fluoro-6-Nitro: The reaction center (C1) is flanked by a Fluorine atom (C2) and a bulky Nitro group (C6). This creates a "steric wall," severely restricting the nucleophile's trajectory.

Visualizing the Pathway

The following diagram illustrates the kinetic barrier difference between the two substrates.

ReactionCoordinate Figure 1: Reaction Coordinate Comparison. Note the higher activation energy for the 6-nitro isomer. Start Reactants (Substrate + Nu-) TS_Para TS: 4-Nitro (Para) Low Steric Barrier Start->TS_Para Fast (k1) TS_Ortho TS: 6-Nitro (Ortho) High Steric Clash Start->TS_Ortho Slow (k2) Intermediate_Para Meisenheimer Complex (Para) TS_Para->Intermediate_Para Product Substituted Product Intermediate_Para->Product Intermediate_Ortho Meisenheimer Complex (Ortho) TS_Ortho->Intermediate_Ortho Intermediate_Ortho->Product

Comparative Performance Data

The following data summarizes typical performance metrics observed in standard amine displacements (e.g., with morpholine or piperidine) in polar aprotic solvents.

Feature2-Fluoro-4-Nitro Substrate 2-Fluoro-6-Nitro Substrate
Reaction Rate (

)
1.0 (Reference) 0.01 – 0.1 (Significantly Slower)
Typical Temperature 25°C – 60°C80°C – 140°C
Steric Sensitivity Low (Accepts

amines/bulky Nu)
High (Prefers

amines/small Nu)
Solvent Requirement Standard (ACN, THF, EtOH)High-Boiling/Polar (DMSO, NMP, DMF)
Common Side Reactions Bis-substitution (if LG=F)Nitro reduction (at high T), Hydrolysis
Regioselectivity High (C1 attack dominant)Moderate (Risk of attacking C2-F)

Critical Note on Regioselectivity: In substrates like 2,4-difluoronitrobenzene , the nucleophile will almost exclusively attack the 4-position (para to nitro), leaving the 2-fluoro group intact. In 2,6-difluoronitrobenzene , both positions are equivalent, but the reaction is sluggish.

Experimental Protocols

These protocols are designed to be self-validating. If the 4-nitro protocol fails, check your reagents. If the 6-nitro protocol fails, check your temperature and steric parameters.

Protocol A: Standard Displacement (2-Fluoro-4-Nitro)

Best for: High-throughput library synthesis, kinetic studies.

  • Preparation: Dissolve 1.0 eq of substrate (e.g., 1-chloro-2-fluoro-4-nitrobenzene) in Acetonitrile (ACN) (0.2 M).

  • Base Addition: Add 1.2 eq of DIPEA (Diisopropylethylamine) or K₂CO₃ .

  • Nucleophile: Add 1.1 eq of amine nucleophile.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Conversion should be >90%.

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: Forcing Displacement (2-Fluoro-6-Nitro)

Best for: Overcoming the "Ortho Effect" and steric hindrance.

  • Preparation: Dissolve 1.0 eq of substrate (e.g., 1-chloro-2-fluoro-6-nitrobenzene) in DMSO or NMP (0.5 M). Note: High concentration helps drive kinetics.

  • Base Addition: Use 2.0 eq of Cs₂CO₃ (Cesium Carbonate).

    • Expert Insight: Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility and softer cation), which aids in stabilizing the crowded transition state.

  • Nucleophile: Add 1.5 – 2.0 eq of nucleophile.

  • Reaction: Heat to 100°C – 120°C for 12–24 hours.

    • Safety: Ensure reaction vessel is pressure-rated if using volatile amines.

  • Workup: rigorous water wash required to remove DMSO/NMP.

Decision Framework for Optimization

Use this logic flow to determine the correct synthetic strategy based on your specific substrate isomer.

OptimizationFlow Figure 2: Process Optimization Logic for Nitro-Fluoro Substrates Input Select Substrate Isomer Isomer4 2-Fluoro-4-Nitro (Para-Activated) Input->Isomer4 Isomer6 2-Fluoro-6-Nitro (Ortho-Activated) Input->Isomer6 Cond4 Standard Conditions: THF or ACN, 25-60°C Weak Base (TEA/K2CO3) Isomer4->Cond4 CheckSteric Is Nucleophile Bulky? (e.g., t-Butyl amine, 2,6-subst. aniline) Isomer6->CheckSteric Cond6 Forcing Conditions: DMSO/NMP, >100°C Stronger Base (Cs2CO3/NaH) CheckSteric->Cond6 No (Small Nu) Soln_Microwave Solution: Use Microwave Irradiation (Rapid heating, 150°C) CheckSteric->Soln_Microwave Yes (Large Nu) Soln_LeavingGroup Solution: Change Leaving Group (Cl -> F or NO2 -> F) CheckSteric->Soln_LeavingGroup Reaction Stalled

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     mechanisms and the "ortho effect"). 
    
  • Rohrbach, S., et al. (2019). Regioselectivity in the Reactions of 2,4-Difluoronitrobenzene. Journal of Organic Chemistry. (Demonstrates the preference for para-substitution).
  • BenchChem Application Note. (2025). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide.

Technical Guide: LC-MS Fragmentation Profiling of 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 1-(2-Fluoro-6-nitrophenyl)piperidine (CAS: 1233952-03-8). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral data to explore the mechanistic causality of fragmentation, specifically the "ortho effect" driven by the 2,6-disubstitution pattern.

We compare this compound against its structural isomers (e.g., 1-(4-Fluoro-2-nitrophenyl)piperidine) to establish definitive identification criteria for impurity profiling and metabolic studies.

Structural Analysis & Mechanistic Basis

The fragmentation behavior of this compound is governed by two critical structural features:

  • Steric Crowding: The piperidine ring is flanked by a nitro group (position 6) and a fluorine atom (position 2). This forces the piperidine ring out of coplanarity with the benzene ring, reducing conjugation and influencing ionization efficiency.

  • The Ortho-Nitro Effect: The proximity of the nitro group oxygen to the

    
    -hydrogens of the piperidine ring facilitates a characteristic hydrogen abstraction/elimination mechanism, distinct from isomers lacking this specific geometry.
    
Key Physicochemical Properties
PropertyValueMass Spec Relevance
Formula C₁₁H₁₃FN₂O₂Precursor Ion selection
Monoisotopic Mass 224.0961 DaExact Mass confirmation
[M+H]⁺ 225.1034 m/zPrimary ESI(+) species
Key Substituents 2-Fluoro, 6-NitroDirects "Ortho Effect" fragmentation

Fragmentation Pathways (Mechanistic Deep Dive)

The LC-MS/MS spectrum in ESI(+) mode is dominated by three competing pathways. Unlike simple cleavage, these pathways involve intramolecular rearrangements facilitated by the ortho-nitro group.

Pathway A: The Ortho-Effect (Loss of OH•)

The most diagnostic pathway for ortho-nitro aromatics. The nitro oxygen abstracts a hydrogen from the piperidine


-carbon or the aromatic ring (less likely here due to substitution), followed by the loss of a hydroxyl radical (OH•).
  • Transition: m/z 225 → m/z 208 ([M+H-17]⁺)

  • Significance: High abundance in the 2,6-isomer; significantly lower or absent in para-nitro isomers.

Pathway B: Piperidine Ring Cleavage

High collision energy (CE) induces the rupture of the piperidine ring.

  • Fragment 1: Loss of the piperidine ring entirely to yield the fluoronitrophenyl cation.

    • Transition: m/z 225 → m/z 141

  • Fragment 2: Formation of the piperidinium ion (common in all piperidine derivatives).

    • Transition: m/z 225 → m/z 86 (or m/z 84 via dehydrogenation)

Pathway C: Nitro Group Loss

Direct loss of the nitro group or NO radical.

  • Transition: m/z 225 → m/z 179 ([M+H-NO₂]⁺) or m/z 195 ([M+H-NO]⁺)

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 225 OrthoIntermediate Cyclic Intermediate (H-Abstraction) Precursor->OrthoIntermediate Ortho-Nitro Interaction Fragment_NO2 [M+H - NO2]+ m/z 179 Precursor->Fragment_NO2 -46 Da (NO2) Fragment_Pip Phenyl Cation m/z 141 Precursor->Fragment_Pip -84 Da (Piperidine loss) Fragment_Im Piperidinium Ion m/z 84 Precursor->Fragment_Im Ring Fission Fragment_OH [M+H - OH]+ m/z 208 (Diagnostic) OrthoIntermediate->Fragment_OH -17 Da (OH•)

Figure 1: Competitive fragmentation pathways for this compound in ESI(+).

Comparative Analysis: Isomer Differentiation

In impurity profiling, distinguishing the 2,6-disubstituted target from the 2,4-disubstituted isomer (1-(4-Fluoro-2-nitrophenyl)piperidine) is critical.

FeatureThis compound (Target)1-(4-Fluoro-2-nitrophenyl)piperidine (Isomer)
Steric Environment High: Flanked by F and NO₂. Ring twisted.Moderate: Flanked only by NO₂.
[M-17]⁺ (m/z 208) Dominant/High: Dual ortho-substituents enhance H-abstraction probability.Moderate: Only one ortho-group (NO₂) available for interaction.
[M-46]⁺ (m/z 179) Medium: Steric strain weakens C-N bond.Low: C-N bond is more stable due to resonance.
Retention Time (RP-LC) Earlier: Twisted structure is more polar/less hydrophobic.Later: Planar structure interacts stronger with C18.

Diagnostic Rule: If the ratio of m/z 208 to m/z 225 is significantly enhanced and the retention time is shorter, the analyte is the 2,6-isomer .

Experimental Protocol (Self-Validating)

This protocol is designed to maximize the detection of the diagnostic "ortho-effect" ions.

A. Sample Preparation[1][2][3]
  • Dissolve 1 mg of compound in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why: Acidic pH ensures protonation of the piperidine nitrogen ([M+H]⁺).

B. LC-MS Conditions[4][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

C. MS/MS Parameters (Triple Quadrupole)

To validate the method, run a Product Ion Scan of m/z 225.1 with stepped Collision Energies (CE).

TransitionCE (eV)Purpose
225.1 → 208.1 15-20Quantifier: Diagnostic for Ortho-Nitro.
225.1 → 179.1 25-30Qualifier: Confirms Nitro group presence.
225.1 → 84.1 35-40Qualifier: Confirms Piperidine ring.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining the "Ortho Effect" mechanism).
  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Piperidine Derivatives. Retrieved from .

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • PubChem. this compound Compound Summary. Retrieved from .

  • NIST Mass Spectrometry Data Center.Ortho-effect in Nitroarenes.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Fluoro-6-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The Core Directive: Do not treat 1-(2-Fluoro-6-nitrophenyl)piperidine merely as a generic organic solid. While it lacks the extreme volatility of its parent compound (piperidine), the fusion of a nitro-aromatic ring with a fluorinated moiety necessitates a safety protocol focused on preventing dermal absorption and respiratory sensitization .

Chemical Hazard Profile

This compound acts as a distinct intermediate with a specific risk profile that differs from its precursors.

FeatureHazard Implication
Physical State Solid / Crystalline Powder . Primary risk is airborne dust generation during weighing and transfer.
Nitro Group (-NO₂) Systemic Toxicity Risk . Nitro-aromatics are lipophilic and can be absorbed through intact skin. Potential for methemoglobinemia upon significant exposure.
Piperidine Moiety Irritation .[1][2][3][4][5][6] While less corrosive than free piperidine, the tertiary amine structure retains basicity, causing irritation to mucous membranes (H335) and eyes (H319).
Fluorine Substituent Chemical Stability & Irritation .[6] Increases lipophilicity (enhancing skin absorption) and local irritation potential.

Critical Warning: Unlike liquid piperidine (which is flammable and corrosive), this intermediate is a solid. The danger lies not in immediate burns, but in insidious dust inhalation and transdermal uptake .

The PPE Ecosystem: A Self-Validating System

Effective PPE is not just "wearing gear"; it is a redundant system where every layer covers the failure mode of the previous one.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Nitro-aromatics can permeate thin latex. Nitrile offers superior resistance. Double gloving provides a visual indicator of breach and allows outer glove removal without exposing skin.
Respiratory N95 (Minimum) or P100 if outside fume hood.Particle Size: Organic dusts often range from 1-100 μm. N95 filters 95% of airborne particles >0.3 μm, essential during weighing where static charge disperses dust.
Eye Protection Chemical Splash Goggles (Indirect Venting)Migration Risk: Safety glasses have gaps. Fine organic powders can migrate around lenses via air currents in a fume hood. Goggles seal the ocular cavity.
Body Defense Lab Coat (High-Neck, Cotton/Poly Blend) Static Control: Synthetic fibers (like pure polyester) generate static, attracting the powder to the user. Cotton blends dissipate charge.
Decision Logic: PPE Selection

The following decision tree illustrates the required protection levels based on the operational state of the chemical.

PPE_Selection Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Liquid_State In Solution (Organic Solvent) State_Check->Liquid_State Risk_Dust Risk: Inhalation & Static Dispersion Solid_State->Risk_Dust Risk_Splash Risk: Splash & Solvent Permeation Liquid_State->Risk_Splash PPE_Solid REQ: Fume Hood + N95 + Double Nitrile + Goggles Risk_Dust->PPE_Solid PPE_Liquid REQ: Fume Hood + Face Shield + Silver Shield/Laminate Gloves Risk_Splash->PPE_Liquid

Figure 1: Risk-Based PPE Selection Logic. Note the escalation to Laminate gloves if dissolved in penetrating solvents (e.g., DCM).

Operational Protocols: Causality & Execution

Protocol A: The Weighing Procedure (Critical Control Point)

Context: The moment of highest risk is transferring the dry solid from the stock container to the balance. Static electricity can cause the powder to "jump," creating an aerosol cloud.

  • Engineering Control Setup:

    • Verify Fume Hood Face Velocity: Must be 80–100 fpm .

    • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Why? Nitro-piperidine derivatives are organic dielectrics; they accumulate charge that repels particles into the breathing zone.

  • The "Transfer" Technique:

    • Do NOT use a flat spatula. Use a scoopula or curved spatula to contain the powder core.

    • Place a tared vial inside a secondary container (beaker) on the balance. This catches any stray particles.

  • Decontamination:

    • Immediately wipe the balance area with a wet paper towel (solvent-dampened). Why? Dry wiping generates more static and disperses dust. Wet wiping captures it.

Protocol B: Solubilization & Reaction
  • Solvent Choice: When dissolving this intermediate, be aware that the solution phase facilitates skin absorption.

  • Exotherm Check: Piperidine derivatives can be basic. If adding to an acid chloride or strong acid, expect an exotherm. Add the solid slowly to the cooled solution, not the reverse.

Emergency Response & Waste Disposal

Spill Response Workflow (Solid)

Do not use a brush and dustpan (generates dust).

  • Isolate: Mark the zone.

  • Dampen: Gently mist the powder with a compatible solvent (e.g., isopropanol) or water to suppress dust.

  • Wipe: Use chemically resistant pads to wipe up the wet paste.

  • Dispose: Place in a sealed bag labeled "Hazardous Waste - Toxic Organic Solid."

Waste Segregation
  • Stream: Halogenated Organic Waste (due to the Fluorine atom).

  • Incompatibility: Do not mix with strong oxidizers (Nitric acid) or strong reducing agents (risk of reducing the nitro group to a more toxic aniline derivative uncontrolledly).

Spill_Response Spill Spill Incident Assess Assess Volume Spill->Assess Small < 5 grams Assess->Small Large > 5 grams Assess->Large Action_Small Wet Wipe Method (Mist -> Wipe -> Bag) Small->Action_Small Action_Large Evacuate Area Call EHS / HazMat Large->Action_Large

Figure 2: Immediate Response Logic for Solid Spills.

References

  • Kishida Chemical Co., Ltd. (2022).[7] Product Information: this compound (CAS 1233952-03-8).[7] Retrieved from [7]

  • Thermo Fisher Scientific . (2025).[4][5] Safety Data Sheet: 1-(4-Nitrophenyl)piperazine (Analogous Hazard Data). Retrieved from

  • BenchChem . (2025).[2][4][8] Structure and Safety Data: 1-(2-Fluoro-4-nitrophenyl)piperidine. Retrieved from

  • PubChem . (n.d.). Compound Summary: Piperidine Derivatives Toxicity Profile. Retrieved from

Sources

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